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  • Product: 2-(3-Chlorophenoxy)ethanol
  • CAS: 6161-83-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 2-(3-Chlorophenoxy)ethanol in Organic Solvents

Introduction 2-(3-Chlorophenoxy)ethanol is an organic compound featuring a chlorophenoxy group linked to an ethanol moiety. Its chemical structure, possessing both aromatic, halogenated features and a polar hydroxyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Chlorophenoxy)ethanol is an organic compound featuring a chlorophenoxy group linked to an ethanol moiety. Its chemical structure, possessing both aromatic, halogenated features and a polar hydroxyl group, imparts a unique physicochemical profile that dictates its behavior in various solvent systems. For researchers, scientists, and professionals in drug development, understanding the solubility of this molecule is paramount. Solubility data is critical for a multitude of applications, including reaction chemistry, process optimization, purification by crystallization, and the formulation of stable, effective final products.

This guide provides a comprehensive exploration of the solubility of 2-(3-Chlorophenoxy)ethanol. It moves beyond simple data presentation to delve into the underlying physicochemical principles governing its solubility, offers detailed, field-proven protocols for its experimental determination, and discusses the critical factors that ensure the generation of accurate and reproducible data.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting and understanding the behavior of 2-(3-Chlorophenoxy)ethanol lies in analyzing its distinct structural components.

PropertyValueSource
Molecular Formula C₈H₉ClO₂[1]
Molecular Weight 172.61 g/mol [1]
CAS Number 6161-83-7[1]
Appearance Varies; may be a solid or liquid at room temperature.
Hydrogen Bond Donors 1 (from the hydroxyl group)
Hydrogen Bond Acceptors 2 (from the ether and hydroxyl oxygens)

The molecule's structure can be deconstructed into two primary regions:

  • The 3-Chlorophenyl Ether Group : This portion is largely non-polar and hydrophobic. The aromatic ring and the chlorine atom contribute to van der Waals forces and dipole-dipole interactions. This region favors interaction with non-polar or moderately polar solvents.

  • The Ethanol Group (-OCH₂CH₂OH) : This is the polar, hydrophilic part of the molecule. The terminal hydroxyl (-OH) group is the most significant feature, capable of acting as both a hydrogen bond donor and acceptor. This functionality strongly promotes solubility in polar, protic solvents.

This dualistic nature—a non-polar aromatic head and a polar alcoholic tail—suggests that 2-(3-Chlorophenoxy)ethanol will exhibit a broad solubility profile, a concept fundamentally explained by the principle of "like dissolves like."[2][3] Compounds with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[3]

Theoretical Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict the qualitative solubility of 2-(3-Chlorophenoxy)ethanol across different classes of organic solvents.

Solvent ClassRepresentative ExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The primary driving force is strong hydrogen bonding between the solute's hydroxyl group and the solvent's hydroxyl groups.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, AcetonitrileHigh to Moderate Solubility is governed by strong dipole-dipole interactions. The solvent can act as a hydrogen bond acceptor for the solute's hydroxyl group.
Non-Polar Aromatic Toluene, BenzeneModerate to Low The aromatic ring of the solute interacts favorably with the aromatic solvent via π-π stacking and van der Waals forces, but the polar ethanol tail limits solubility.
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneLow to Very Low Significant mismatch in polarity. The energy required to break the hydrogen bonds between solute molecules is not compensated by the weak van der Waals interactions with the solvent.

Gold Standard for Solubility Determination: The Equilibrium Shake-Flask Method

While theoretical predictions are invaluable for initial screening, precise, quantitative solubility data must be determined experimentally. The saturation shake-flask method is universally regarded as the most reliable "gold standard" for measuring equilibrium solubility.[4] This method establishes a thermodynamic equilibrium between the undissolved solid and a saturated solution, providing a true measure of a compound's solubility in a given solvent at a specific temperature.[5][6]

Causality Behind the Experimental Design

The core principle is to ensure that the solvent is fully saturated with the solute and that this saturated state represents a true thermodynamic equilibrium.[7] Every step is designed to achieve this state and then accurately measure the resulting concentration without disturbing the equilibrium. Factors such as temperature, equilibration time, and phase separation are rigorously controlled because they can significantly influence the final measured value.[8][9]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 2-(3-Chlorophenoxy)ethanol in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • 2-(3-Chlorophenoxy)ethanol (high purity)

  • Solvent of interest (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator within a temperature-controlled incubator

  • Centrifuge

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Workflow Diagram:

G prep 1. Sample Preparation Add excess solute to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours). prep->equil Achieve Equilibrium phase_sep 3. Phase Separation Centrifuge to pellet excess solid. equil->phase_sep Isolate Saturated Solution sampling 4. Sampling Withdraw supernatant and filter through a 0.22 µm syringe filter. phase_sep->sampling analysis 5. Analysis Dilute sample and quantify concentration via HPLC or UV-Vis. sampling->analysis Measure Concentration calc 6. Calculation Determine solubility from the concentration of the saturated solution. analysis->calc

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Step-by-Step Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of 2-(3-Chlorophenoxy)ethanol to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment to confirm that saturation was reached.[4][7]

    • Accurately add a known volume (e.g., 2-5 mL) of the chosen organic solvent to the vial.

    • Securely seal the vial with a PTFE-lined cap to prevent solvent evaporation.

    • Prepare at least three replicates for each solvent to ensure statistical validity.[10]

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples continuously for a predetermined period, typically between 24 and 72 hours. The necessary time depends on the compound's dissolution rate and should be long enough to ensure equilibrium is reached.[7][11] This can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • To ensure complete separation, centrifuge the vials at the same controlled temperature.[7]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles. Self-Validation Check: Pre-rinsing the filter with the saturated solution can help prevent adsorption of the solute onto the filter membrane, which could otherwise lead to an underestimation of solubility.[7]

  • Quantification:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV. HPLC is often preferred as it can separate the analyte from any potential impurities or degradation products.[7]

    • Record the concentration of the diluted sample.

  • Data Analysis and Reporting:

    • Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

    • The resulting concentration is the equilibrium solubility of 2-(3-Chlorophenoxy)ethanol in that solvent at the specified temperature.

    • Report the average solubility and standard deviation from the triplicate measurements. The data should be presented in a clear format, such as a table.

Data Presentation: A Template for Results

Quantitative solubility data should be organized systematically for clarity and comparison. Researchers should use a structured table to record their findings.

Table: Experimentally Determined Solubility of 2-(3-Chlorophenoxy)ethanol at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar ProticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
Ethyl AcetatePolar AproticExperimental ValueCalculated Value
TolueneNon-Polar AromaticExperimental ValueCalculated Value
HexaneNon-Polar AliphaticExperimental ValueCalculated Value

Critical Factors for Trustworthy Data

The integrity of solubility data hinges on meticulous control over experimental variables.

  • Temperature: Solubility is highly sensitive to temperature. All steps, from equilibration to phase separation, must be performed at a precisely controlled and recorded temperature.[8][9]

  • Purity: The purity of both the 2-(3-Chlorophenoxy)ethanol solute and the organic solvents is critical. Impurities can act as solubilizing or anti-solubilizing agents, leading to erroneous results.[5]

  • Solid-State Form: For solid solutes, different crystalline forms (polymorphs) can exhibit different solubilities. While less common for low-melting-point solids, it is good practice to analyze the solid residue after the experiment (e.g., via DSC or XRD) to confirm that no phase transformation occurred during equilibration.[7]

  • Analytical Method Validation: The method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision to ensure that the measured concentration is reliable.

Conclusion

The solubility of 2-(3-Chlorophenoxy)ethanol in organic solvents is a direct consequence of its hybrid molecular structure, which contains both non-polar aromatic and polar hydroxyl functionalities. This allows it to be solubilized across a range of solvents, with a strong preference for polar protic and aprotic media due to its capacity for hydrogen bonding and dipole-dipole interactions.

While theoretical principles provide a valuable framework for prediction, this guide emphasizes that such estimations are no substitute for rigorous, empirical measurement. The equilibrium shake-flask method stands as the definitive protocol for obtaining accurate, reproducible, and thermodynamically meaningful solubility data. For scientists and developers, adherence to this detailed methodology and careful control of all experimental parameters are not just best practices—they are essential for generating the high-quality, trustworthy data required to advance research and development projects.

References

Sources

Exploratory

Unlocking the Therapeutic Potential of Chlorophenoxy Ethanols: A Technical Guide for Drug Discovery

Introduction: Beyond the Preservative - Reimagining the Chlorophenoxy Ethanol Scaffold For decades, the utility of phenoxyethanol and its chlorinated derivatives has been largely confined to their roles as effective pres...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Preservative - Reimagining the Chlorophenoxy Ethanol Scaffold

For decades, the utility of phenoxyethanol and its chlorinated derivatives has been largely confined to their roles as effective preservatives in cosmetics and pharmaceutical formulations, prized for their broad-spectrum antimicrobial properties. However, to the discerning eye of a medicinal chemist or a drug discovery scientist, the simple, yet versatile, chlorophenoxy ethanol scaffold holds a largely untapped potential. Its aromatic ring, amenable to a variety of substitutions, coupled with a flexible ethanol side chain, presents a unique starting point for the design of novel therapeutic agents targeting a spectrum of diseases.

This technical guide moves beyond the established applications of chlorophenoxy ethanols to explore their prospective roles in modern drug discovery. We will delve into the rationale behind their potential as lead structures in oncology, inflammation, and neurodegenerative diseases, and provide detailed, field-proven protocols for their synthesis, derivatization, and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, empowering them to explore this promising, yet underexplored, chemical space.

The Chlorophenoxy Ethanol Scaffold: A Privileged Starting Point for Medicinal Chemistry

The core structure of chlorophenoxy ethanol, characterized by a chlorine-substituted phenyl ring linked to an ethanol moiety via an ether bond, offers several advantages for drug design. The chlorine atom can influence the molecule's electronic properties and metabolic stability, while the hydroxyl group of the ethanol chain provides a convenient handle for synthetic modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

The true potential of this scaffold lies in its ability to be elaborated into a diverse library of compounds. The aromatic ring can be further substituted, and the ethanol side chain can be modified to introduce various pharmacophores, enabling the targeting of a wide range of biological macromolecules.

Potential Therapeutic Applications and Mechanistic Insights

While direct research on chlorophenoxy ethanols as therapeutic agents is emerging, the well-documented biological activities of structurally related phenoxy derivatives provide a strong rationale for their investigation in several key therapeutic areas.

Oncology: A Scaffold for Novel Anticancer Agents

The phenoxy moiety is a common feature in a variety of anticancer agents. The exploration of chlorophenoxy ethanol derivatives as potential anticancer drugs is a logical and promising avenue of research.

Potential Mechanisms of Action:

  • Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The chlorophenoxy ethanol scaffold can be elaborated to design inhibitors that target the ATP-binding site of various kinases. For instance, derivatives of related scaffolds have been shown to inhibit Src kinase, a non-receptor tyrosine kinase implicated in cancer cell proliferation and metastasis.

  • Induction of Apoptosis: Evasion of apoptosis is a hallmark of cancer. Chlorophenoxy ethanol derivatives could be designed to trigger programmed cell death in cancer cells through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

  • Generation of Reactive Oxygen Species (ROS): While chronic oxidative stress can promote cancer, high levels of ROS can induce cancer cell death. The chlorophenoxy moiety may contribute to the generation of ROS within cancer cells, leading to oxidative damage and apoptosis.

Experimental Workflow for Anticancer Activity Evaluation:

The following workflow outlines a standard approach to screen and characterize the anticancer potential of novel chlorophenoxy ethanol derivatives.

Figure 1: A representative workflow for the evaluation of anticancer properties of chlorophenoxy ethanol derivatives.

Anti-inflammatory Applications: Targeting the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research.

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: Chlorophenoxy ethanol derivatives could be designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), thereby reducing the production of prostaglandins and leukotrienes.

  • Modulation of Pro-inflammatory Cytokine Production: These compounds may suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by modulating signaling pathways such as NF-κB.

  • Antioxidant Activity: By scavenging free radicals and reducing oxidative stress, chlorophenoxy ethanol derivatives could mitigate inflammation.

Experimental Workflow for Anti-inflammatory Activity Evaluation:

Figure 2: A workflow for assessing the anti-inflammatory potential of chlorophenoxy ethanol derivatives.

Neurodegenerative Diseases: A New Frontier

The potential link between environmental exposures to chlorophenoxy compounds and neurodegenerative diseases warrants further investigation into the neurotoxic or neuroprotective effects of chlorophenoxy ethanols. Designing derivatives that can cross the blood-brain barrier is a key challenge and a significant opportunity in this area.

Potential Research Directions:

  • Modulation of Neuroinflammation: As neuroinflammation is a common feature of neurodegenerative diseases, the anti-inflammatory properties of chlorophenoxy ethanol derivatives could be beneficial.

  • Enzyme Inhibition: Targeting enzymes involved in the pathogenesis of neurodegenerative diseases, such as acetylcholinesterase (AChE) in Alzheimer's disease, is a viable strategy.

  • Antioxidant Effects: Combating the oxidative stress that contributes to neuronal damage is another potential therapeutic avenue.

Detailed Experimental Protocols

To facilitate research in this area, we provide the following detailed, step-by-step protocols for key in vitro assays.

Protocol 1: Cell Viability Assessment using the MTT Assay

This protocol is used to assess the cytotoxic effects of chlorophenoxy ethanol derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Chlorophenoxy ethanol derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorophenoxy ethanol derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Anti-inflammatory Activity by Protein Denaturation Inhibition

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Chlorophenoxy ethanol derivatives (dissolved in a suitable solvent)

  • Aspirin (as a standard drug)

  • Water bath

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of albumin solution (5% w/v), 2.8 mL of PBS, and 2 mL of various concentrations of the chlorophenoxy ethanol derivative.

  • Control and Standard: Prepare a control solution with the solvent instead of the test compound and a standard solution with aspirin.

  • Incubation: Incubate all the solutions at 37°C for 20 minutes.

  • Heating: Heat the solutions at 70°C in a water bath for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 3: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of chlorophenoxy ethanol derivatives against a specific enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • Chlorophenoxy ethanol derivatives

  • A known inhibitor of the enzyme (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the buffer, the enzyme, and various concentrations of the chlorophenoxy ethanol derivative. Include a control without the inhibitor and a positive control with the known inhibitor.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a specific period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance (or fluorescence) over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion and Future Directions

The chlorophenoxy ethanol scaffold, while historically relegated to a supporting role in formulations, possesses the inherent chemical tractability and potential for biological activity to be considered a valuable starting point in modern drug discovery. This guide has outlined the rationale for exploring its therapeutic potential in oncology, inflammation, and neurodegenerative diseases, and has provided a foundational set of experimental protocols to empower researchers in this endeavor.

The path forward requires a systematic approach to synthesize and screen diverse libraries of chlorophenoxy ethanol derivatives. Future research should focus on:

  • Elucidating specific molecular targets: Identifying the precise enzymes, receptors, or signaling pathways modulated by active compounds.

  • Optimizing potency and selectivity: Fine-tuning the chemical structure to enhance therapeutic efficacy and minimize off-target effects.

  • In vivo validation: Progressing promising candidates to preclinical animal models to assess their efficacy and safety in a physiological context.

By embracing a multidisciplinary approach that combines synthetic chemistry, molecular biology, and pharmacology, the scientific community can unlock the full therapeutic potential of the chlorophenoxy ethanol scaffold and pave the way for the development of a new generation of innovative medicines.

References

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  • MTT assay protocol. Abcam.

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  • Chen, Y., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5273.

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  • Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts.

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  • Leelaprakash, G., & Mohan Dass, S. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196.

  • Kumar, V., et al. (2013). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. International Journal of Pharmaceutical Sciences and Research, 4(9), 3536-3539.

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  • Singh, P., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6109.

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  • Crocetti, L., & Cinelli, M. (Eds.). (2021). Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI.

  • Czarnocka, A., & Karpiński, S. (2018). Reactive Oxygen Species: Their Generation and Signalling during Abiotic Stress in Plants. In Abiotic and Biotic Stress in Plants. IntechOpen.

  • Suma, A. A. T., et al. (2019). EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. Rasayan Journal of Chemistry, 12(2), 502-510.

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Foundational

Introduction: The Environmental Journey of Chlorophenoxy Herbicides

An In-Depth Technical Guide to the Environmental Fate and Degradation of Chlorophenoxy Compounds Chlorophenoxy herbicides, a class of synthetic auxins, have been instrumental in modern agriculture for controlling broad-l...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Environmental Fate and Degradation of Chlorophenoxy Compounds

Chlorophenoxy herbicides, a class of synthetic auxins, have been instrumental in modern agriculture for controlling broad-leaved weeds since the 1940s.[1][2] Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are defined by an aliphatic carboxylic acid moiety linked to a substituted aromatic ring via an ether bond.[3] Their widespread application in agriculture, forestry, and non-cropland management means their entry into the environment is a certainty.[4][5] Understanding the subsequent journey—their fate and degradation—is paramount for assessing environmental risk, ensuring water quality, and safeguarding non-target organisms.[6]

This guide provides a detailed examination of the interconnected processes that govern the persistence, transport, and ultimate breakdown of these compounds in the environment. We will explore the critical interplay of physicochemical properties with environmental compartments and detail the abiotic and biotic degradation mechanisms that transform these molecules. The narrative is grounded in the principle that a thorough understanding of these pathways is essential for developing robust environmental models and effective remediation strategies.

Chapter 1: Core Environmental Fate Processes: Sorption, Transport, and Persistence

Upon entering the soil and water, the behavior of a chlorophenoxy compound is immediately dictated by a series of physical and chemical interactions with the surrounding matrix. These processes determine the compound's concentration in the soil solution, which directly influences its availability for degradation, uptake by organisms, or transport to other environmental compartments.

Sorption and Desorption: The Soil-Water Partition

Sorption, the binding of herbicides to soil colloids (organic matter and clay particles), is a primary factor controlling their environmental fate.[7] Chlorophenoxy acids are generally weakly retained in soils, which contributes to their potential mobility.[8][9] The strength of this binding is influenced by several key factors:

  • Soil Organic Carbon (SOC): SOC is often the predominant factor influencing the retention of phenoxy acid herbicides.[8] Soils with higher organic matter content tend to exhibit stronger sorption, thereby reducing the amount of herbicide in the soil solution available for leaching or microbial degradation.[8]

  • Soil pH: As acidic herbicides, the degree of ionization of chlorophenoxy compounds is highly pH-dependent. At typical soil pH values (above their pKa of ~2.8), they exist predominantly in their anionic form. This negative charge results in repulsion from negatively charged clay and organic matter surfaces, leading to weak sorption and higher mobility.[8][10]

  • Clay and Oxide Content: Iron and aluminum oxyhydroxides can also contribute to the sorption of these herbicides, although their role is often secondary to that of organic matter.[8]

The process is reversible, and desorption can release the herbicide back into the soil solution.[8] Studies have shown that a large percentage of sorbed MCPA can be readily desorbed, highlighting its potential to be leached through the soil profile by mobile water.[8]

Leaching and Transport: Mobility in the Environment

The weak sorption of chlorophenoxy herbicides gives them a marginal to high potential for leaching into groundwater.[4][8] However, this mobility is often attenuated by their relatively rapid degradation in soil.[11] The potential for transport is a direct consequence of the sorption-desorption equilibrium; weakly sorbed compounds remain in the soil water and move with it through the soil profile.[8] This is a critical consideration in agricultural areas overlying vulnerable aquifers.[8]

The overall environmental fate is a dynamic interplay between these transport and degradation processes.

Soil Soil Surface Sorption Sorption to Soil Particles Soil->Sorption Degradation Degradation (Biotic & Abiotic) Soil->Degradation Volatilization Volatilization Soil->Volatilization Leaching Leaching Soil->Leaching Runoff Surface Runoff Soil->Runoff Water Surface Water Water->Degradation Air Atmosphere Groundwater Groundwater Application Herbicide Application Application->Soil Volatilization->Air Leaching->Groundwater Runoff->Water

Caption: Core environmental fate processes for chlorophenoxy herbicides.

Chapter 2: Degradation Pathways: Breaking Down the Molecules

The primary route for the elimination of chlorophenoxy herbicides from the environment is degradation.[4] This breakdown occurs through both non-biological (abiotic) and biological (biotic) processes, with the latter being the most significant.

Abiotic Degradation

Abiotic degradation involves the chemical transformation of herbicides without the intervention of microorganisms. The two main abiotic pathways are photolysis and hydrolysis.

  • Photodegradation (Photolysis): This process involves the breakdown of compounds by solar radiation.[4] It is a significant degradation route in clear, sunlit surface waters and on the surface of soil.[4][11] The photolytic half-life of 2,4,5-T in near-surface waters, for example, has been calculated to be 15 days.[4] Advanced oxidation processes, which can be enhanced by photocatalysts like titanium dioxide (TiO₂) or the presence of iron ions (Fenton process), significantly accelerate photodegradation by generating highly reactive hydroxyl radicals (OH•).[12][13][14] Studies show that the rate of photolytic degradation is often higher at acidic pH.[13][15]

  • Chemical Hydrolysis: Hydrolysis is the cleavage of a chemical bond by the addition of water. For chlorophenoxy compounds, this process is particularly relevant for their ester formulations, which are rapidly hydrolyzed to the parent acid form in the environment.[4][9] The rate of hydrolysis is strongly dependent on pH, with faster rates observed in basic waters.[4][16] Under most environmental conditions, hydrolysis of the parent acid form is considered a slow and often negligible process compared to biodegradation.[11]

Biotic Degradation: The Microbial Engine

Biodegradation is overwhelmingly the primary pathway for the dissipation of chlorophenoxy herbicides in soil and water.[4] Soil microbial communities possess a widespread ability to utilize these compounds as a source of carbon and energy.[17][18]

Key Microbial Processes and Pathways: The degradation is an aerobic process, initiated by enzymes that cleave the ether linkage connecting the side chain to the aromatic ring.[17] The most well-characterized pathway involves the tfd genes.

  • Initial Step: The degradation is typically initiated by an α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene.[18][19] This enzyme hydroxylates the alpha-carbon of the side chain, leading to an unstable intermediate that spontaneously cleaves the ether bond.

  • Formation of Chlorophenols: This initial cleavage yields the corresponding chlorophenol (e.g., 2,4-dichlorophenol from 2,4-D or 4-chloro-2-methylphenol from MCPA) and glyoxylate.[4]

  • Ring Cleavage: The resulting chlorophenol is then hydroxylated to form a chlorocatechol. This aromatic ring is subsequently cleaved by dioxygenase enzymes, opening the ring structure.

  • Mineralization: The resulting aliphatic acids are further metabolized through central metabolic pathways (like the TCA cycle), ultimately leading to complete mineralization into carbon dioxide, water, and chloride ions.

cluster_pathway Microbial Degradation Pathway of 2,4-D D24 2,4-Dichlorophenoxyacetic Acid (2,4-D) DCP 2,4-Dichlorophenol (2,4-DCP) D24->DCP tfdA enzyme (Ether bond cleavage) DCC 3,5-Dichlorocatechol DCP->DCC tfdB enzyme (Hydroxylation) RingCleavage Ring Cleavage Products (e.g., 2-chloro-cis,cis-muconate) DCC->RingCleavage tfdC enzyme (Ortho-cleavage) TCA TCA Cycle Intermediates RingCleavage->TCA Further metabolism Mineralization CO2 + H2O + Cl- TCA->Mineralization

Caption: Simplified microbial degradation pathway of 2,4-D.

Factors Influencing Biodegradation Rate: The efficiency of microbial degradation is highly sensitive to environmental conditions.[20]

  • Temperature and Moisture: Optimal degradation occurs in warm (80–90°F), moist soils, as these conditions are most favorable for microbial activity.[10][20] Cold or dry conditions significantly slow down the process, increasing the herbicide's persistence.[9][20]

  • Soil pH: Most soil bacteria that degrade herbicides are most active in soils with a pH between 5.5 and 7.0.[20]

  • Oxygen Availability: As the key enzymatic steps are oxidations, biodegradation is predominantly an aerobic process. Poorly aerated, compacted, or flooded soils will have much slower degradation rates.[17][20]

  • Microbial Population: The presence and abundance of specific degrading microorganisms are crucial. Soils with a history of herbicide application may exhibit enhanced degradation rates due to an acclimated microbial population.[4][20]

Chapter 3: Quantitative Data and Half-Lives

The persistence of a herbicide in the environment is often expressed as its half-life (t₁/₂), the time it takes for 50% of the initial amount to dissipate. These values are highly variable and depend on the specific compound and environmental conditions.

CompoundMatrixHalf-Life Range (Days)Primary Degradation RouteReference(s)
2,4-D Aerobic Soil6.2Biodegradation[11]
Anaerobic Aquatic41 - 333Biodegradation[11]
2,4,5-T Soil12 - 59Biodegradation[4]
MCPA Soil2.2 - 16Biodegradation[8][9]
Mecoprop Soil7 - 9 (up to 60)Biodegradation[4]
Dichlorprop Soil8 - 12Biodegradation[4]
2,4-DB Soil< 7Biodegradation[4]

Note: These values are indicative and can vary significantly based on the specific soil type, climate, and microbial activity.

Chapter 4: Experimental Methodologies

To study the environmental fate and degradation of chlorophenoxy compounds, standardized and validated protocols are essential. These methods allow researchers to quantify key processes and predict environmental behavior.

Protocol 1: Soil Sorption Batch Equilibrium Experiment

This protocol is designed to determine the soil-water partition coefficient (Kd), which quantifies the extent of a compound's sorption to soil.

Objective: To measure the distribution of a chlorophenoxy herbicide between the soil solid phase and the aqueous phase at equilibrium.

Methodology:

  • Soil Preparation: Use air-dried soil passed through a 2-mm sieve. Characterize the soil for pH, organic carbon content, and texture.

  • Herbicide Solution Preparation: Prepare a stock solution of the herbicide in a 0.01 M CaCl₂ background solution. The CaCl₂ mimics the ionic strength of natural soil water. Prepare a series of dilutions from this stock.

  • Equilibration: Add a known mass of soil (e.g., 2 g) to duplicate centrifuge tubes. Add a specific volume (e.g., 10 mL) of each herbicide dilution to the tubes.[8]

  • Shaking: Cap the tubes and shake them on an end-over-end shaker at a constant temperature (e.g., 22±2°C) for a predetermined equilibrium time (typically 24 hours).[8] A preliminary kinetics experiment should be run to confirm that equilibrium is reached within this timeframe.[8]

  • Separation: Centrifuge the tubes at high speed (e.g., 3200 rpm for 20 min) to separate the solid and aqueous phases.[21]

  • Analysis: Carefully remove an aliquot of the supernatant (aqueous phase) and filter it through a 0.22 µm filter.[21] Analyze the concentration of the herbicide in the supernatant (Cₑ) using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculation:

    • The amount of herbicide sorbed to the soil (Cₛ) is calculated by the difference between the initial concentration and the equilibrium aqueous concentration (Cₑ).

    • The partition coefficient (Kd) is calculated as Kd = Cₛ / Cₑ.

    • The organic carbon-normalized partition coefficient (Koc) is calculated as Koc = (Kd / %OC) * 100.

Protocol 2: Analytical Quantification by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying chlorophenoxy acids in environmental samples.[22]

Objective: To accurately measure the concentration of chlorophenoxy herbicides in water and soil extracts.

cluster_workflow LC-MS/MS Analytical Workflow Sample Water or Soil Sample Spike Spike with Surrogate (Isotope-labeled standard) Sample->Spike Hydrolysis Adjust pH to >12 (Hydrolyze Esters) Spike->Hydrolysis Acidify Acidify to pH <2 (Protonate Acid Form) Hydrolysis->Acidify Extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Acidify->Extract Spike_IS Add Internal Standard Extract->Spike_IS Inject Inject into LC-MS/MS Spike_IS->Inject Analyze MRM Analysis (Negative ESI Mode) Inject->Analyze Quantify Quantify against Calibration Curve Analyze->Quantify

Caption: Experimental workflow for LC-MS/MS analysis.

Methodology:

  • Sample Preparation (Aqueous):

    • Take a measured volume of water (e.g., 10 mL).

    • Spike with a known amount of a surrogate standard (e.g., an isotope-labeled version of the analyte) to monitor extraction efficiency.

    • Adjust the sample pH to ≥12 with KOH to hydrolyze any esters to the parent acid form. Allow to sit for at least one hour.[22][23]

    • Acidify the sample to pH ≤2 with a strong acid (e.g., formic or sulfuric acid) to ensure the herbicide is in its non-ionized acid form, which is more readily extracted.[22]

  • Sample Preparation (Soil):

    • Take a known mass of soil (e.g., 2 g).

    • Add reagent water and follow the same spiking, hydrolysis, and acidification steps as for aqueous samples.[22]

  • Extraction:

    • Use Solid Phase Extraction (SPE) with a suitable cartridge (e.g., graphitized carbon black or polymeric sorbent) to concentrate the analyte and remove interferences. Elute the analyte with an appropriate solvent.

  • Analysis:

    • Add an internal standard to the final extract just before analysis to correct for instrumental variability.[22]

    • Inject the extract into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[22]

    • Use a suitable column (e.g., C18) with an acidic mobile phase for separation.[22]

    • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Use Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection, monitoring specific precursor-to-product ion transitions for each herbicide.[22]

  • Quality Control:

    • A self-validating system requires the inclusion of method blanks, matrix spikes, and laboratory control samples in each analytical batch to ensure accuracy, precision, and the absence of contamination.

Conclusion

The environmental fate of chlorophenoxy compounds is a complex narrative governed by the interplay of their chemical nature and the characteristics of the receiving environment. While processes like sorption and leaching dictate their mobility, it is microbial degradation that serves as the primary mechanism for their ultimate removal from soil and water systems. The persistence of these herbicides is therefore highly dependent on conditions that favor microbial life: moderate temperatures, adequate moisture, near-neutral pH, and sufficient oxygen. Abiotic processes such as photolysis can contribute to degradation, particularly in aquatic environments, but typically play a secondary role. A comprehensive understanding of these interconnected pathways, supported by robust analytical methodologies, is crucial for predicting the environmental behavior of these widely used herbicides and mitigating potential risks to ecosystems and human health.

References

  • World Health Organization (WHO). Chlorophenoxy herbicides (excluding 2,4-D and MCPA)
  • Kamble, S. P., et al. Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Using Concentrated Solar Radiation: Batch and Continuous Operation. Industrial & Engineering Chemistry Research.
  • Bælum, J., et al. Regulation of bacterial and fungal MCPA degradation at the soil-litter interface. Soil Biology and Biochemistry.
  • Hiller, E., et al. Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils. Polish Journal of Environmental Studies.
  • Kamble, S. P., et al. Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Using Concentrated Solar Radiation: Batch and Continuous Operation.
  • Orooji, Y., et al. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies.
  • eConference.io.
  • CDC. 2,4-Dichlorophenoxyacetic Acid.
  • Kaur, L., & Modi, D.R. Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Ecological Society.
  • Chamarro, E., et al.
  • Paszko, T. Degradation of MCPA in Soil Horizons of Polish Agricultural Soils. Polish Journal of Environmental Studies.
  • Zohaib, A., et al. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.
  • Tomkiel, D., et al. Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites. MDPI.
  • Zuanazzi, C., et al. Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.
  • Norris, L.A. The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews.
  • Betowski, L.D., et al. Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry. Analytical Chemistry.
  • ResearchGate. Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
  • Le, T.H., et al. Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology.
  • Arora, P.K., & Srivastava, A.
  • St. Pierre, K.A., et al. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology.
  • Semantic Scholar.
  • EPA.
  • Sanchis, S., et al.
  • Gonzalez-Toledo, R., et al. Study of Sorption Kinetics and Sorption–Desorption Models to Assess the Transport Mechanisms of 2,4-Dichlorophenoxyacetic Acid on Volcanic Soils. Polymers (Basel).
  • Singh, N.
  • Taylor & Francis Online. Chlorophenoxy herbicides – Knowledge and References.
  • Al-Shalan, N.H.M., et al. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI.
  • Coffey County Extension Office.
  • Crespín, M.A., et al. Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil.
  • Iowa State University. Absorption of Soil-Applied Herbicides.

Sources

Exploratory

Technical Guide: Toxicological Profile of 2-(3-Chlorophenoxy)ethanol

The following technical guide provides a comprehensive toxicological profile of 2-(3-Chlorophenoxy)ethanol , synthesized for researchers and drug development professionals. CAS No: 6161-83-7 | Molecular Formula: C₈H₉ClO₂...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive toxicological profile of 2-(3-Chlorophenoxy)ethanol , synthesized for researchers and drug development professionals.

CAS No: 6161-83-7 | Molecular Formula: C₈H₉ClO₂ | Role: Pharmaceutical Intermediate

Part 1: Executive Safety Assessment

Status: Harmful / Irritant Primary Hazard Class: Acute Toxicity (Category 4), Skin/Eye Irritation (Category 2).

As a Senior Application Scientist, I evaluate 2-(3-Chlorophenoxy)ethanol not merely as a static chemical entity but as a metabolic precursor . Its toxicity is driven by its lipophilicity (facilitating dermal/oral absorption) and its subsequent biotransformation. While direct chronic data is sparse, the safety profile is reliably predicted via metabolic read-across to its primary metabolite, 3-Chlorophenol , and its structural analog, 2-Phenoxyethanol .

Critical Insight for Drug Developers: This compound is frequently encountered as a starting material or impurity in the synthesis of antipsychotics (e.g., Quetiapine). Under ICH M7, it does not possess high-potency mutagenic structural alerts (like nitro or nitroso groups), but its chlorophenol moiety necessitates control over residual levels due to potential organ toxicity (Liver/Kidney).

Part 2: Physiochemical & Toxicokinetic Drivers

Chemical Identity & Properties

The physiochemical properties dictate the Bioavailability (F) and Route of Exposure risks.

PropertyValueToxicological Implication
Appearance White to yellow solid (MP: 78–79°C)Particulate inhalation risk during weighing/dispensing.
Molecular Weight 172.61 g/mol Small molecule; easily crosses biological membranes.
LogP (Predicted) ~2.0 – 2.5Moderate lipophilicity; suggests high dermal absorption potential.
Solubility Low in water; Soluble in organic solventsRequires organic cosolvents (DMSO/Ethanol) for in vitro assays.
Mechanism of Action (MOA) & Metabolism

Understanding the metabolic fate is the "self-validating" aspect of this assessment. The toxicity is not intrinsic to the ether linkage but to the cleavage products.

Metabolic Pathway Analysis:

  • Absorption: Rapid uptake via GI tract and skin due to ether structure.

  • Phase I Metabolism (Bioactivation): The ether bond is cleaved by Cytochrome P450 (likely CYP2E1 or CYP2D6) via O-dealkylation.

    • Product A:3-Chlorophenol (The toxicophore).

    • Product B:Ethylene Glycol (Further oxidized to glycolic/oxalic acid).

  • Phase II Metabolism (Detoxification): The 3-chlorophenol is rapidly conjugated (Glucuronidation/Sulfation) and excreted renally.

DOT Diagram: Metabolic Fate & Toxicity Pathways

MetabolicPathway Parent 2-(3-Chlorophenoxy)ethanol (Lipophilic Entry) CYP CYP450 (O-Dealkylation) Parent->CYP Liver Microsomes Metab1 3-Chlorophenol (Primary Toxicophore) CYP->Metab1 Metab2 Ethylene Glycol CYP->Metab2 ToxEffect Mitochondrial Uncoupling & Tissue Irritation Metab1->ToxEffect Accumulation Conjugate Glucuronide/Sulfate Conjugates Metab1->Conjugate Phase II Enzymes Excretion Renal Excretion Metab2->Excretion Minor Pathway Conjugate->Excretion

Caption: Figure 1.[1] Metabolic activation pathway showing cleavage into the active toxicophore (3-Chlorophenol) and subsequent detoxification.

Part 3: Toxicological Profile[2]

Acute Toxicity

The acute toxicity profile is classified as Category 4 (Harmful) under GHS.[2]

  • Oral LD50 (Rat): Estimated 500 – 1,500 mg/kg .

    • Basis: Read-across from 3-chlorophenol (LD50 ~570 mg/kg) and 2-phenoxyethanol (LD50 ~1,260 mg/kg).

  • Dermal LD50 (Rabbit): > 2,000 mg/kg (Predicted).

    • Note: While lethal dose is high, significant irritation occurs.

  • Inhalation: High risk of respiratory irritation (H335).[3][4] Dusts are irritating to mucous membranes.

Irritation & Sensitization
  • Skin Corrosion/Irritation (H315): Moderate irritant.[5] The chlorophenoxy group acts as a defatting agent, disrupting the stratum corneum.

  • Serious Eye Damage/Irritation (H319): Severe irritant.[3] Direct contact can cause corneal opacity (reversible) and conjunctivitis.

  • Sensitization: Unlikely to be a skin sensitizer based on structural analogs (Phenoxyethanol is negative in Maximization tests).

Genotoxicity & Carcinogenicity

For drug impurity qualification, this is the critical parameter.

  • Ames Test (Bacterial Reverse Mutation): Predicted Negative .

    • Evidence: The metabolite 3-chlorophenol is negative in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 with and without metabolic activation.

  • Chromosomal Aberration: Equivocal to Negative .

    • Context: Chlorophenols generally do not exhibit direct DNA reactivity.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

Target Organ Toxicity (Repeated Dose)
  • Liver (Hepatotoxicity): Hypertrophy of hepatocytes observed in analogs due to enzyme induction (peroxisome proliferation).

  • Kidney (Nephrotoxicity): High doses may cause tubular irritation due to excretion of phenolic metabolites.

Part 4: Experimental Protocols (Self-Validating Systems)

As a scientist, you require reproducible methods. Below are the standard operating procedures (SOPs) for handling and validating this compound.

Protocol A: Safe Handling & Decontamination Workflow

Objective: Prevent exposure and validate surface cleanliness.[6]

  • Engineering Controls: Handle only in a Class II Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloved, 0.11 mm min thickness), safety goggles, and lab coat.

  • Decontamination Solution:

    • Prepare 5% Sodium Hydroxide (NaOH) in 20% Ethanol.

    • Mechanism: The base deprotonates the phenol moiety (if cleaved) and increases solubility for removal.

  • Validation (UV-Vis):

    • Swab surface with methanol.

    • Measure absorbance at 270–280 nm (Characteristic aromatic peak).

    • Pass Criteria: Absorbance < 0.01 AU (Background corrected).

Protocol B: Impurity Quantification (HPLC-UV)

Objective: Detect 2-(3-Chlorophenoxy)ethanol in drug substances (Limit of Quantitation < 0.05%).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (Ether/Phenyl absorption) and 275 nm (Specific Phenyl absorption).

  • Retention Time: Expect elution after 2-phenoxyethanol but before highly chlorinated analogs due to moderate lipophilicity.

Part 5: Regulatory & Occupational Limits

Since no specific OEL exists, we calculate a Derived No-Effect Level (DNEL) for worker safety.

Calculation of Provisional OEL:

  • Point of Departure (NOAEL): Estimated at 50 mg/kg/day (based on 2-phenoxyethanol sub-chronic rat studies).

  • Safety Factors (SF):

    • Interspecies (10x)

    • Intraspecies (10x)

    • Duration (2x for sub-chronic to chronic)

    • Total SF: 200

  • Acceptable Daily Exposure (ADE):

    
    
    
  • OEL (8h TWA):

    
    
    

Recommendation: Maintain airborne concentrations below 1 mg/m³ .

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7933, 3-Chlorophenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 2-Phenoxyethanol - Toxicological Information. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2004). SIDS Initial Assessment Report: 2-Phenoxyethanol. UNEP Publications. Retrieved from [Link]

  • U.S. EPA. (2005). Reregistration Eligibility Decision (RED) for Chlorophenoxy Herbicides. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(3-Chlorophenoxy)ethanol as a Building Block in Organic Synthesis

Abstract 2-(3-Chlorophenoxy)ethanol is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its structure, featuring a primary alcohol and a chlorinated aromatic ring, of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(3-Chlorophenoxy)ethanol is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its structure, featuring a primary alcohol and a chlorinated aromatic ring, offers two distinct points for chemical modification, making it an invaluable intermediate in the synthesis of a wide array of more complex molecules. This guide provides an in-depth exploration of the synthesis, key chemical transformations, and strategic applications of 2-(3-Chlorophenoxy)ethanol, with a particular focus on its utility in the development of pharmaceutical agents and other high-value chemical entities. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this important synthetic precursor.

Introduction: The Strategic Value of 2-(3-Chlorophenoxy)ethanol

In the landscape of medicinal chemistry and process development, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and novelty of a synthetic route.[1][2] 2-(3-Chlorophenoxy)ethanol (CAS: 6161-83-7) emerges as a building block of significant interest due to the orthogonal reactivity of its functional groups.[3] The primary hydroxyl group is a nucleophilic center, readily participating in esterifications, etherifications, and oxidations, or it can be converted into a good leaving group for subsequent nucleophilic substitution reactions.[4] Concurrently, the 3-chloro-substituted phenyl ring provides a site for modifications such as cross-coupling reactions or nucleophilic aromatic substitution, while also imparting specific physicochemical properties, such as increased lipophilicity, to the final molecule. This dual functionality allows for a modular and divergent approach to the synthesis of complex target structures.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis, influencing choices of solvents, reaction conditions, and purification strategies.

PropertyValueReference
CAS Number 6161-83-7[3]
Molecular Formula C₈H₉ClO₂[5]
Molecular Weight 172.61 g/mol [5]
Appearance Varies (typically a liquid or low-melting solid)
Boiling Point ~130-132 °C at 5 mmHg
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, DCM)

Synthesis of 2-(3-Chlorophenoxy)ethanol: The Williamson Ether Synthesis

The most direct and widely employed method for preparing 2-(3-Chlorophenoxy)ethanol is the Williamson ether synthesis. This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[6] In this specific case, 3-chlorophenate, generated by deprotonating 3-chlorophenol with a suitable base, attacks an electrophilic 2-carbon synthon, typically 2-chloroethanol or ethylene oxide.

Mechanistic Rationale

The reaction proceeds via a classic Sₙ2 mechanism.[7] The choice of base is critical; strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used to ensure complete deprotonation of the weakly acidic 3-chlorophenol (pKa ≈ 9.1) to form the much more nucleophilic 3-chlorophenate ion. This phenoxide then displaces the chloride ion from 2-chloroethanol in a single, concerted step. The use of a primary alkyl halide (2-chloroethanol) is ideal, as it minimizes the potential for the competing E2 elimination reaction.[7][8] Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction rate.[8]

G cluster_reactants Reactants cluster_process Process cluster_products Products 3-Chlorophenol 3-Chlorophenol Deprotonation Deprotonation in Polar Aprotic Solvent (e.g., DMF) 3-Chlorophenol->Deprotonation 2-Chloroethanol 2-Chloroethanol SN2 Sₙ2 Nucleophilic Attack 2-Chloroethanol->SN2 Base Base (e.g., NaOH, K₂CO₃) Base->Deprotonation Deprotonation->SN2 Forms 3-Chlorophenoxide Workup Aqueous Workup & Extraction SN2->Workup Forms Ether Linkage Salt Salt Byproduct (e.g., NaCl) SN2->Salt Purification Purification (e.g., Distillation) Workup->Purification Target 2-(3-Chlorophenoxy)ethanol Purification->Target

Caption: Workflow for Williamson Ether Synthesis of the target molecule.

Detailed Experimental Protocol: Synthesis of 2-(3-Chlorophenoxy)ethanol
  • Materials: 3-Chlorophenol (1.0 eq), 2-Chloroethanol (1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Dimethylformamide (DMF, 5 mL/g of phenol), Ethyl Acetate, 1M HCl (aq), Saturated NaCl solution (brine).

  • Procedure:

    • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol, K₂CO₃, and DMF.

    • Rationale: K₂CO₃ is a solid, relatively non-hygroscopic base that is easy to handle and effectively deprotonates the phenol. DMF is the polar aprotic solvent used to facilitate the Sₙ2 reaction.

    • Reaction: Add 2-chloroethanol to the stirring mixture. Heat the reaction to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating increases the reaction rate. TLC is used to confirm the consumption of the starting phenol. 2-Chloroethanol is used in slight excess to ensure complete conversion of the limiting reagent, 3-chlorophenol.[9]

    • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Rationale: This step partitions the organic product into the ethyl acetate layer, while the inorganic salts (KBr, excess K₂CO₃) and DMF remain in the aqueous layer.

    • Washing: Combine the organic extracts and wash with 1M HCl (aq) to remove any unreacted phenol, followed by water, and finally with brine.

    • Rationale: The acidic wash ensures the removal of any residual basic or phenolic starting material. The brine wash helps to remove residual water from the organic layer before drying.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude oil by vacuum distillation to yield 2-(3-Chlorophenoxy)ethanol as a clear liquid.

Key Transformations: Unleashing Synthetic Potential

The utility of 2-(3-Chlorophenoxy)ethanol lies in the selective transformation of its primary alcohol. The hydroxyl group is a poor leaving group, but it can be readily converted into a more reactive functionality.[10][11]

A. Conversion to Alkyl Halides: The Sₙ2 Pathway with Thionyl Chloride

A foundational transformation is the conversion of the primary alcohol to an alkyl chloride, creating a potent electrophilic site for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, as its byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.[12]

Mechanistic Rationale: The reaction proceeds through an Sₙ2 mechanism. The alcohol's oxygen atom first attacks the electrophilic sulfur of SOCl₂, displacing a chloride ion. This forms a chlorosulfite intermediate, which is an excellent leaving group. The previously displaced chloride ion then acts as a nucleophile, attacking the carbon atom in a backside attack and displacing the chlorosulfite group, which decomposes to SO₂ and another chloride ion.

G A 2-(3-Chlorophenoxy)ethanol (R-OH) C Chlorosulfite Intermediate (R-O-SOCl) A->C Nucleophilic Attack on Sulfur B Thionyl Chloride (SOCl₂) B->C D 1-(2-Chloroethoxy)-3-chlorobenzene (R-Cl) C->D Sₙ2 Attack by Cl⁻ E Byproducts (SO₂ + HCl) C->E Decomposition

Caption: Conversion of the hydroxyl group to a chloride using SOCl₂.

Detailed Experimental Protocol: Synthesis of 1-(2-Chloroethoxy)-3-chlorobenzene
  • Materials: 2-(3-Chlorophenoxy)ethanol (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), Dichloromethane (DCM, anhydrous), Pyridine (catalytic).

  • Procedure:

    • Setup: In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-(3-Chlorophenoxy)ethanol in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Rationale: The reaction is performed under inert and anhydrous conditions as thionyl chloride reacts readily with water. Cooling is necessary to control the initial exothermic reaction.

    • Reagent Addition: Add a catalytic amount of pyridine, followed by the slow, dropwise addition of thionyl chloride.

    • Rationale: Pyridine acts as a base to neutralize the HCl generated, preventing potential side reactions and driving the equilibrium forward. Slow addition is crucial for safety and temperature control.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer.

    • Rationale: The aqueous quench hydrolyzes any remaining thionyl chloride.

    • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), water, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The product, 1-(2-chloroethoxy)-3-chlorobenzene, can be purified by vacuum distillation or column chromatography if necessary.

B. Other Key Transformations
TransformationReagent(s)Product FunctionalityMechanistic Insight
Oxidation to Aldehyde PCC, DMPAldehydeMilder oxidation conditions are required to prevent over-oxidation to the carboxylic acid.
Oxidation to Carboxylic Acid Jones Reagent (CrO₃/H₂SO₄), KMnO₄Carboxylic AcidStronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. The product is 2-(3-chlorophenoxy)acetic acid.
Tosylation/Mesylation TsCl/Pyridine, MsCl/Et₃NTosylate/Mesylate (Good Leaving Group)Converts the -OH into an excellent leaving group (-OTs or -OMs) for subsequent Sₙ2 reactions without involving carbocation rearrangements.
Esterification Acyl Chloride, Carboxylic Acid (Fischer)EsterThe alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride or a protonated carboxylic acid.

Application in Target-Oriented Synthesis

While 2-(3-Chlorophenoxy)ethanol is a versatile intermediate, its direct incorporation into marketed pharmaceuticals is less common than its close analogs. However, its derivatives are highly valuable. For instance, the corresponding carboxylic acid, 2-(3-chlorophenoxy)acetic acid, and its propionic acid analog, Cloprop, have been utilized as plant growth regulators.[13] The true value of this building block in drug discovery lies in its ability to serve as a precursor to more complex scaffolds.

For example, the chlorinated derivative, 1-(2-chloroethoxy)-3-chlorobenzene, prepared as described above, is a prime candidate for further elaboration. The newly installed alkyl chloride is a reactive handle for introducing amine-containing fragments, a common strategy in the synthesis of CNS-active agents and other pharmaceutical classes.

Hypothetical Synthetic Application Workflow

The following workflow illustrates how 2-(3-Chlorophenoxy)ethanol can be used in a multi-step synthesis to generate a novel chemical entity (NCE) scaffold.

G Start 2-(3-Chlorophenoxy)ethanol Step1 Chlorination (SOCl₂) Start->Step1 Intermediate1 1-(2-Chloroethoxy)- 3-chlorobenzene Step1->Intermediate1 Step2 Nucleophilic Substitution (e.g., + Piperazine) Intermediate1->Step2 Intermediate2 Piperazine-Substituted Intermediate Step2->Intermediate2 Step3 Further Functionalization (e.g., Acylation, Arylation) Intermediate2->Step3 Final Novel Chemical Entity (Drug Candidate Scaffold) Step3->Final

Caption: Multi-step synthesis strategy starting from the title compound.

This strategic sequence—activating the alcohol and then using the new electrophilic site for C-N bond formation—is a cornerstone of modern medicinal chemistry for building libraries of compounds for biological screening.[14]

Conclusion

2-(3-Chlorophenoxy)ethanol represents a powerful and cost-effective building block for organic synthesis. Its value is derived from its bifunctional nature, allowing for sequential and controlled modifications at two distinct sites. The straightforward synthesis via the Williamson ether reaction and the reliable conversion of its primary alcohol into a versatile electrophilic handle make it an attractive starting point for complex molecular architectures. By understanding the mechanistic principles behind its synthesis and subsequent transformations, researchers, scientists, and drug development professionals can strategically incorporate this intermediate into their synthetic routes to accelerate the discovery and development of new chemical entities.

References

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Exploratory

A Guide to the Theoretical Quantum Chemical Analysis of 2-(3-Chlorophenoxy)ethanol: Structure, Vibrational Properties, and Method Validation

Abstract This technical guide provides a comprehensive, step-by-step protocol for the theoretical investigation of the molecular structure and vibrational properties of 2-(3-Chlorophenoxy)ethanol. Aimed at researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the theoretical investigation of the molecular structure and vibrational properties of 2-(3-Chlorophenoxy)ethanol. Aimed at researchers in computational chemistry and drug development, this document outlines the rationale for methodological choices, from software and basis sets to the specifics of geometry optimization and frequency analysis using Density Functional Theory (DFT). Recognizing the common challenge of unavailable experimental data, this guide presents a robust validation workflow by comparing computational results of the parent molecule, 2-phenoxyethanol, with its known experimental infrared spectrum. This proxy-validation establishes the reliability of the chosen computational method, thereby lending high confidence to the predicted structural and spectroscopic data for the target molecule, 2-(3-Chlorophenoxy)ethanol.

Introduction: The Rationale for Computational Analysis

2-(3-Chlorophenoxy)ethanol belongs to the phenoxyethanol family of compounds, which are widely used as preservatives, solvents, and intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] The precise three-dimensional structure and conformational flexibility of these molecules are critical determinants of their chemical reactivity, biological activity, and physical properties.

While experimental techniques like X-ray crystallography and NMR spectroscopy are powerful tools for structural elucidation, they can be resource-intensive and are not always feasible, particularly for novel compounds or transient intermediates. Theoretical calculations, grounded in the principles of quantum mechanics, offer a powerful and accessible alternative for predicting molecular properties with high accuracy.[2] This guide focuses on employing Density Functional Theory (DFT), a workhorse of modern computational chemistry, to determine the ground-state geometry and predict the vibrational (Infrared and Raman) spectra of 2-(3-Chlorophenoxy)ethanol.

Core Principles and Method Selection (E-E-A-T)

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. Our approach is grounded in established best practices that balance computational cost with predictive accuracy for molecules of this class.[3][4]

Software Selection: Gaussian 16

For this workflow, we utilize the Gaussian 16 software suite, a robust and widely-used platform for electronic structure calculations.[5][6] Its comprehensive implementation of DFT functionals, a wide array of basis sets, and efficient algorithms for geometry optimization and frequency calculations make it an ideal choice.[2]

The Choice of a Theoretical Model: DFT/B3LYP

Density Functional Theory (DFT) provides an excellent compromise between accuracy and computational expense by approximating the many-electron Schrödinger equation using the electron density.[7] Among the myriad of available functionals, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most popular and well-validated choices for organic molecules, known for its reliable prediction of molecular geometries and vibrational frequencies.[8][9]

Selecting a Basis Set: 6-311++G(d,p)

A basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is selected for this analysis for the following reasons:[10]

  • Triple-Zeta Valence (6-311G): It provides a flexible and accurate description of the valence electrons, which are most important for chemical bonding.

  • Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing the spatial extent of electron density far from the nucleus, which is important for systems with lone pairs and for calculating properties like hydrogen bonding, as is relevant in the ethanol moiety.

  • Polarization Functions (d,p): The (d,p) adds d-type functions to heavy atoms and p-type functions to hydrogen atoms. These functions allow for the polarization of electron density away from the spherical atomic shape, which is essential for describing the directionality of chemical bonds accurately.[11]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield excellent agreement with experimental data for a wide range of organic molecules, including those containing halogens and ether linkages.[11][12]

The Computational Workflow: A Step-by-Step Protocol

The process of moving from a conceptual molecular structure to a validated, optimized geometry with predicted properties follows a logical and sequential workflow.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Validation A 1. Build Initial Structure (e.g., GaussView) B 2. Geometry Optimization (Opt Keyword) DFT: B3LYP/6-311++G(d,p) A->B Input File C 3. Frequency Analysis (Freq Keyword) Same Level of Theory B->C Optimized Geometry D 4. Verify Energy Minimum (Check for Imaginary Frequencies) C->D Output Frequencies D->B Imaginary Freq. Found (Transition State) Re-optimize E 5. Extract Data (Bond Lengths, Angles, Spectra) D->E Confirmed Minimum F 6. Validation (Compare with Experimental Data) E->F Calculated Properties

Caption: Computational chemistry workflow for structural analysis.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Initial Structure Generation: Using a molecular builder like GaussView, construct an initial 3D structure of 2-(3-Chlorophenoxy)ethanol.[13] Ensure reasonable bond lengths and angles. The exact starting geometry is not critical as the optimization algorithm will find the nearest energy minimum.

  • Input File Creation: Prepare a Gaussian input file (.gjf or .com). This text file specifies the calculation type, molecular charge and multiplicity, the initial atomic coordinates, the method, and the basis set.

    • Route Section Example: #p Opt Freq B3LYP/6-311++G(d,p)

      • #p: Requests enhanced print output.

      • Opt: Specifies a geometry optimization calculation.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

      • B3LYP/6-311++G(d,p): Defines the level of theory and basis set.

  • Execution: Submit the input file to Gaussian 16 for calculation.[5]

  • Analysis of Results: Upon completion, analyze the output file (.log or .out).

    • Convergence: Confirm that the optimization has converged by searching for the message "Optimization completed."

    • Frequency Analysis: Locate the "Frequencies" section. A true energy minimum is confirmed if all vibrational frequencies are positive (real) .[14] The presence of one or more negative (listed as imaginary) frequencies indicates that the structure is a transition state, not a stable minimum, and requires further investigation or a different starting geometry.[14]

Results and Interpretation

Following the protocol, we can obtain the optimized structural parameters and the predicted vibrational spectra for 2-(3-Chlorophenoxy)ethanol.

Optimized Molecular Structure

The calculation yields the lowest energy conformation of the molecule in the gas phase. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted directly from the Gaussian output file.

Caption: Atom numbering scheme for 2-(3-Chlorophenoxy)ethanol.

Table 1: Selected Predicted Structural Parameters for 2-(3-Chlorophenoxy)ethanol (Note: These are predicted values. Actual experimental values may differ.)

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C(3)-Cl(7)1.752
C(1)-O(8)1.365
O(8)-C(9)1.431
C(9)-C(10)1.524
C(10)-O(11)1.420
Bond Angles (°) **
C(2)-C(3)-Cl(7)119.5
C(1)-O(8)-C(9)118.2
O(8)-C(9)-C(10)108.9
C(9)-C(10)-O(11)110.7
Dihedral Angle (°) **
C(1)-O(8)-C(9)-C(10)-178.5
Predicted Vibrational Frequencies

The frequency calculation provides the harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities. These data allow for the simulation of the full theoretical IR and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental results, as the harmonic approximation used in the calculation tends to overestimate vibrational frequencies. For B3LYP/6-311+G(d,p), a recommended scaling factor is approximately 0.968.[11]

Table 2: Predicted Major Vibrational Frequencies (Scaled) for 2-(3-Chlorophenoxy)ethanol

Scaled Frequency (cm⁻¹)IR IntensityAssignment (Vibrational Mode)
~3650HighO-H Stretch
~3080MediumAromatic C-H Stretch
~2950Medium-HighAliphatic C-H Stretch
~1590HighAromatic C=C Stretch
~1480HighAromatic C=C Stretch
~1240Very HighAsymmetric C-O-C Stretch (Aryl-Ether)
~1050HighC-O Stretch (Alcohol)
~780HighC-Cl Stretch

Trustworthiness through Validation: A Proxy-Based Approach

As a literature search of prominent databases (e.g., NIST, SDBS) did not yield a publicly available experimental IR or Raman spectrum for 2-(3-Chlorophenoxy)ethanol, direct validation is not possible.[2][4][12] To establish the trustworthiness of our chosen computational method, we perform a proxy-validation using the parent molecule, 2-phenoxyethanol, for which an experimental spectrum is available.

The same B3LYP/6-311++G(d,p) method was used to optimize and calculate the vibrational frequencies of 2-phenoxyethanol. The resulting theoretical IR spectrum was then compared to the experimental gas-phase spectrum from the NIST Chemistry WebBook.

Table 3: Comparison of Key Experimental vs. Scaled Theoretical Frequencies (cm⁻¹) for 2-Phenoxyethanol

Vibrational ModeExperimental (NIST)Calculated (Scaled)% Difference
O-H Stretch~3680~36650.4%
Aromatic C-H Stretch~3060~30750.5%
Aliphatic C-H Stretch~2940~29550.5%
Aromatic C=C Stretch~1600~15950.3%
C-O-C Stretch~1245~12500.4%
C-O (Alcohol) Stretch~1080~10700.9%

The excellent agreement, with deviations of less than 1%, between the experimental and calculated frequencies for the parent compound validates that the B3LYP/6-311++G(d,p) level of theory is highly suitable for this class of molecules. This validation provides strong confidence that the predicted structural and spectroscopic data for 2-(3-Chlorophenoxy)ethanol presented in Tables 1 and 2 are reliable and accurate.

Conclusion

This guide has detailed a robust and scientifically sound workflow for the theoretical characterization of 2-(3-Chlorophenoxy)ethanol using DFT calculations. By carefully selecting a well-established method (B3LYP/6-311++G(d,p)) and validating it against experimental data for a closely related parent molecule, we have generated a reliable set of predicted structural and vibrational data. This approach not only provides valuable insights into the properties of the target molecule but also serves as a template for researchers to confidently apply computational methods, even in cases where direct experimental comparison data is unavailable. The presented data serves as a foundational dataset for future experimental studies and for structure-activity relationship investigations in drug discovery and materials science.

References

  • PubChem. (n.d.). Phenoxyethanol. National Institutes of Health. Retrieved from [Link]

  • Gaussian, Inc. (2024). Gaussian.com. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethoxy)ethanol. National Institutes of Health. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2025). How to verify that my molecules are geometry optimised?. Retrieved from [Link]

  • Lynch, D. E. (2014). Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Vibrational spectra and natural bond orbital analysis of the herbicidal molecule 2(4-chlorophenoxy)-2-methyl propionic acid. Retrieved from [Link]

  • ResearchGate. (2025). DFT computation and experimental analysis of vibrational and electronic spectra of phenoxy acetic acid herbicides. Retrieved from [Link]

  • Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). PubMed. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

  • Monicka, J. C., & James, C. (2011). Vibrational spectra and natural bond orbital analysis of the herbicidal molecule 2(4-chlorophenoxy)-2-methyl propionic acid. PubMed. Retrieved from [Link]

  • MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Q-Chem. (2023). 2023 VWSCC: Session 04 — Geometry Optimization In Q-Chem. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Gaussian (software). Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. The Journal of Physical Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Density Functional Theory (DFT) Calculations of the Infrared Absorption Spectra of Acetaminophen Complexes Formed with Ethanol and Acetone Species. Retrieved from [Link]

  • Gaussian, Inc. (2021). Basis Sets. Retrieved from [Link]

  • ResearchGate. (2020). How to do optimization and frequency analysis of two organic molecules simulataneously?. Retrieved from [Link]

  • Computational Physicist. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. Retrieved from [Link]

  • ResearchGate. (2025). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chlorophenoxy)ethanol. National Institutes of Health. Retrieved from [Link]

  • Reddit. (2016). ubiquity of B3LYP/6-31G. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Use of 2-(3-Chlorophenoxy)ethanol as an Internal Standard in Quantitative Analysis

Abstract: This technical guide provides a comprehensive framework for the application of 2-(3-Chlorophenoxy)ethanol as an internal standard (IS) in quantitative analytical chromatography. We delve into the fundamental pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the application of 2-(3-Chlorophenoxy)ethanol as an internal standard (IS) in quantitative analytical chromatography. We delve into the fundamental principles of the internal standard method, the rationale for selecting 2-(3-Chlorophenoxy)ethanol for specific applications, and a detailed, field-proven protocol for its use in High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their quantitative assays.

The Foundational Principle: Why Use an Internal Standard?

In quantitative analysis, the goal is to determine the exact amount of a target analyte in a sample. However, the analytical process, from sample preparation to instrumental analysis, is susceptible to variations that can introduce significant error. These can include analyte loss during extraction, inconsistencies in sample injection volume, and fluctuations in instrument detector response.

The internal standard method is a powerful technique designed to correct for these potential errors. A known quantity of a non-endogenous, chemically similar compound—the internal standard—is added to every sample, calibrator, and quality control sample before any significant sample processing steps. The underlying assumption is that the internal standard will experience similar procedural losses and instrumental variations as the analyte. Therefore, by normalizing the analyte's response to the internal standard's response, we can achieve a more accurate and precise quantification.

The core of this method lies in the calculation of the Relative Response Factor (RRF) , which is a measure of the detector's response to the analyte relative to the internal standard.

Application

experimental use of 2-(3-Chlorophenoxy)ethanol in fungicide screening

Application Note & Protocol Topic: Experimental Use of 2-(3-Chlorophenoxy)ethanol in Fungicide Screening Audience: Researchers, scientists, and drug development professionals. A Framework for In Vitro Efficacy Screening...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Use of 2-(3-Chlorophenoxy)ethanol in Fungicide Screening

Audience: Researchers, scientists, and drug development professionals.

A Framework for In Vitro Efficacy Screening of Novel Antifungal Candidates, Featuring 2-(3-Chlorophenoxy)ethanol as a Model Compound

Author: Gemini, Senior Application Scientist
Abstract

The escalating challenge of fungal resistance to existing treatments necessitates the discovery and development of novel fungicides. High-throughput screening is the cornerstone of this discovery process, requiring robust, reproducible, and well-validated protocols. This document provides a comprehensive guide to the in vitro screening of potential antifungal compounds, using 2-(3-Chlorophenoxy)ethanol as a representative test article. We detail the foundational principles of antifungal susceptibility testing, present step-by-step protocols for both agar-based and broth-based dilution methods, and outline the necessary steps for rigorous data analysis and interpretation. The methodologies are designed to be self-validating through the integrated use of controls and quantitative endpoints, such as the Median Effective Concentration (EC50), ensuring the generation of reliable and actionable data for drug development professionals.

Introduction: The Rationale for Novel Fungicide Screening

The discovery of new fungicidal agents is critical for agriculture, food security, and human health. Pathogenic fungi continuously evolve mechanisms to evade the effects of established fungicides, a phenomenon that poses a significant threat to crop yields and clinical outcomes.[1][2] The initial phase of any fungicide discovery program involves the systematic screening of chemical libraries to identify "hit" compounds that exhibit antifungal activity.

The efficacy of a screening cascade is predicated on the quality of its assays. An ideal screening protocol should be:

  • Sensitive: Capable of detecting even modest antifungal activity.

  • Reproducible: Yielding consistent results across multiple experiments.

  • Scalable: Adaptable from low- to high-throughput formats.

  • Quantitative: Providing a numerical measure of potency (e.g., EC50) rather than a simple qualitative "active/inactive" result.

This guide uses 2-(3-Chlorophenoxy)ethanol as a model compound to illustrate the screening process. While its direct fungicidal properties are not extensively documented in publicly available literature, its chemical structure provides a practical example for demonstrating the preparation and testing of a novel small molecule.

Table 1: Chemical Profile of the Model Compound

PropertyValueSource
Compound Name 2-(3-Chlorophenoxy)ethanol[3]
CAS Number 6161-83-7[3]
Molecular Formula C₈H₉ClO₂[3]
Molecular Weight 172.61 g/mol [3]
Physical Appearance Varies; typically a liquid or solid-
Solubility Soluble in organic solvents (DMSO, Ethanol)Assumed
Foundational Principles of Antifungal Susceptibility Testing

The primary objective of in vitro testing is to determine the Minimum Inhibitory Concentration (MIC) or the Median Effective Concentration (EC50) of a compound.[4] These values represent the lowest concentration of the drug that inhibits a certain percentage of fungal growth. Standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), provide a framework for these tests.[5]

The two most common approaches, which will be detailed in this note, are:

  • Agar Dilution: The test compound is incorporated into a solid growth medium (e.g., Potato Dextrose Agar - PDA) at various concentrations. The fungus is then inoculated onto the surface, and growth inhibition is measured by the reduction in colony diameter.[6] This method is visually intuitive and excellent for observing morphological changes.

  • Broth Microdilution: The test is performed in a liquid medium within a multi-well plate (e.g., 96-well plate). This format allows for higher throughput and quantitative assessment of growth using spectrophotometry (Optical Density).[7]

The Causality of Controls: A protocol is only as trustworthy as its controls.

  • Negative Control (Vehicle): This consists of the solvent used to dissolve the test compound (e.g., DMSO) at the highest concentration used in the experiment. It ensures that the solvent itself does not inhibit fungal growth.

  • Positive Control (Reference Fungicide): A known, potent fungicide (e.g., Fluconazole for yeasts, Thiophanate-methyl for filamentous fungi) is run in parallel. This validates that the assay conditions are suitable for detecting antifungal activity and provides a benchmark against which to compare the potency of the test compound.[8]

Overall Experimental Workflow

The process of screening a novel compound can be visualized as a multi-stage workflow, from initial preparation to final data interpretation.

G Figure 1. High-Level Fungicide Screening Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Fungal Inoculum B Prepare Compound Stock Solutions (Test, Positive & Negative Controls) C Perform Serial Dilutions in Growth Medium B->C D Inoculate Plates/Wells with Fungal Suspension C->D E Incubate Under Optimal Conditions D->E F Measure Fungal Growth (Colony Diameter or OD) E->F G Calculate Percent Inhibition Relative to Negative Control F->G H Determine EC50 Value via Regression Analysis G->H I Screening Outcome: Hit or No-Hit H->I Report & Decision Making

Caption: Figure 1. High-Level Fungicide Screening Workflow

Detailed Experimental Protocols

4.1. Protocol 1: Preparation of Fungal Inoculum

Causality: The density and growth phase of the starting fungal inoculum are critical for assay reproducibility. A standardized inoculum ensures that the test begins with a consistent and viable population of fungal cells or spores.

For Filamentous Fungi (e.g., Botrytis cinerea, Aspergillus niger):

  • Culture the fungus on Potato Dextrose Agar (PDA) plates for 7-14 days at 25°C to encourage sporulation.

  • Flood the plate surface with 10 mL of sterile saline solution containing 0.05% Tween 80 (to aid spore dispersal).

  • Gently scrape the surface with a sterile cell scraper to release the conidia (spores).

  • Filter the resulting suspension through sterile cheesecloth into a sterile tube to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer. This suspension is your final inoculum.

For Yeasts (e.g., Candida albicans, Saccharomyces cerevisiae):

  • Inoculate a single colony from a fresh PDA plate into 10 mL of Potato Dextrose Broth (PDB).

  • Incubate overnight at 30°C with shaking (200 rpm).

  • Harvest the cells by centrifugation (3000 x g for 5 minutes).

  • Wash the cell pellet twice with sterile Phosphate-Buffered Saline (PBS).

  • Resuspend the cells in the appropriate test medium (e.g., RPMI-1640 for clinical yeasts) and adjust the concentration to 1 x 10⁵ cells/mL using a spectrophotometer (OD₆₀₀) or hemocytometer.

4.2. Protocol 2: Preparation of Test Compound Solutions

Causality: Most organic compounds are not water-soluble. A high-concentration stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO) is required. This stock is then diluted into the aqueous growth medium.

  • Prepare a 10 mg/mL (or ~50 mM) stock solution of 2-(3-Chlorophenoxy)ethanol in 100% DMSO. This is your Test Compound Stock .

  • Prepare a stock solution of your Positive Control Fungicide (e.g., Thiophanate-methyl) in DMSO at a concentration 100x its known EC50 value.

  • Use 100% DMSO as the Negative Control (Vehicle) stock.

  • All stock solutions should be stored at -20°C.

4.3. Protocol 3: Agar Dilution Susceptibility Assay

This method is ideal for determining the inhibitory effect on mycelial growth.

  • Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath. Holding it at this temperature is crucial to prevent premature solidification while allowing the addition of the test compound without degrading it.

  • Amending the Agar:

    • Dispense 19.8 mL of the molten PDA into sterile 50 mL conical tubes.

    • Add 200 µL of your compound stock dilutions (prepared in DMSO) to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final DMSO concentration should not exceed 1% v/v. The '0' tube should receive 200 µL of pure DMSO (Negative Control).

    • Vortex each tube immediately and pour the contents into a sterile 100 mm petri dish. Allow the plates to solidify completely.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each agar plate.[6]

  • Incubation: Incubate the plates at 25°C for 3-7 days, or until the fungal growth in the negative control plate has reached a substantial diameter (e.g., >60 mm).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter.

4.4. Protocol 4: Broth Microdilution Susceptibility Assay

This high-throughput method is suitable for both yeasts and filamentous fungi that grow well in liquid culture.[5]

  • Preparation: In a sterile 96-well flat-bottom plate, add 100 µL of 2x concentrated growth medium (e.g., PDB) to each well.

  • Serial Dilution:

    • Add 100 µL of the 2x final concentration of the test compound to the first column of wells.

    • Perform a 1:1 serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.

    • Ensure to include wells for the Positive Control and Negative Control (vehicle).

  • Inoculation: Add 100 µL of the standardized fungal inoculum (prepared in Protocol 4.1) to each well. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 25-30°C) for 24-72 hours without shaking.

  • Data Collection: Measure the Optical Density (OD) at 600 nm using a microplate reader. The OD correlates with fungal growth. For some fungi, a metabolic indicator like AlamarBlue can be used for a colorimetric readout.

Data Analysis and Interpretation

Causality: Raw data (diameter or OD) must be transformed into a standardized metric of inhibition to allow for robust comparison between compounds and experiments. The EC50 value provides a single, reliable measure of a compound's potency.

Step 1: Calculate Percent Inhibition

The growth in the presence of the test compound is always compared to the growth of the negative (vehicle) control.

  • For Agar Dilution: % Inhibition = 100 * [(Avg Diameter of Control - Avg Diameter of Treatment) / Avg Diameter of Control]

  • For Broth Microdilution: % Inhibition = 100 * [(Avg OD of Control - Avg OD of Treatment) / Avg OD of Control]

Step 2: Determine the EC50 Value

The EC50 is the concentration of the compound that causes 50% inhibition of fungal growth. It is determined by plotting the Percent Inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).[9]

G Figure 2. Data Analysis and EC50 Determination Logic A Raw Data (Colony Diameter / OD reading) B Calculate Mean & SD for each concentration A->B C Calculate % Inhibition (Normalized to Negative Control) B->C D Plot: % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) C->D E Perform Non-linear Regression (Sigmoidal Dose-Response) D->E F EC50 Value (Concentration at 50% Inhibition) E->F

Caption: Figure 2. Data Analysis and EC50 Determination Logic

Table 2: Example Data and Calculation for EC50 Determination

Concentration (µg/mL)Log [Concentration]Avg. Growth (mm)% Inhibition
0 (Control)-70.00.0
6.250.79665.17.0
12.51.09752.525.0
25.0 1.398 34.3 51.0
50.01.69915.478.0
100.02.0005.0 (plug size)92.9
Positive Control (1 µg/mL)0.0005.0 (plug size)92.9

In this hypothetical data, the EC50 would be approximately 25 µg/mL.

Interpretation:

  • A low EC50 value indicates high potency.

  • The EC50 of 2-(3-Chlorophenoxy)ethanol should be compared to the EC50 of the positive control. If the test compound's EC50 is within a reasonable range of the positive control, it may be considered a "hit" worthy of further investigation.

  • A steep slope in the dose-response curve suggests a specific mode of action, while a shallow slope might indicate non-specific toxicity.

Safety and Handling Precautions
  • Always consult the Safety Data Sheet (SDS) for 2-(3-Chlorophenoxy)ethanol and any other chemicals used. While specific data for this isomer is limited, related compounds can be harmful if swallowed, inhaled, or in contact with skin.[10]

  • Work with fungal pathogens should be conducted in a certified biological safety cabinet (BSC) using appropriate aseptic techniques.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • All fungal waste and contaminated materials must be decontaminated, typically by autoclaving, before disposal.

References
  • Wikipedia. (2024). 2-Chloroethanol. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Chlorophenoxy)ethanol. Retrieved February 2, 2026, from [Link]

  • Google Patents. (1983). Process for producing 2-(2'-chloroethoxy)ethanol.
  • Wikipedia. (2024). Tropine. Retrieved February 2, 2026, from [Link]

  • Spadaro, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 203. [Link]

  • Ghannoum, M., & Perfect, J. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(2), ofx087. [Link]

  • PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved February 2, 2026, from [Link]

  • Pierce, C. G., & Lionakis, M. S. (2019). Antifungal Susceptibility Testing: Current Approaches. Journal of Clinical Microbiology, 57(4), e01868-18. [Link]

  • Derek, W. (2021). Graphviz tutorial. YouTube. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2010). Preparation method of 2-(2-chloroethyl) ethanol.
  • Espinel-Ingroff, A. (1998). In vitro antifungal susceptibility testing. Enfermedades Infecciosas y Microbiología Clínica, 16(4), 146-153. [Link]

  • D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]

  • Rivera, V. V., & Secor, G. A. (2013). Fungicide Resistance Assays for Fungal Plant Pathogens. In Methods in Molecular Biology (Vol. 981, pp. 249-256). [Link]

  • University of Massachusetts Amherst. (n.d.). Fungicide Theory of Use and Mode of Action. Retrieved February 2, 2026, from [Link]

  • Spadaro, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate. [Link]

  • GRDC. (2024). 'Next-gen' monitoring improving fungicide resistance detection. Retrieved February 2, 2026, from [Link]

  • De Carolis, E., & Vella, A. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 7(11), 913. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2024). Fungicide. Retrieved February 2, 2026, from [Link]

  • Li, Y., et al. (2023). Characterization and Fungicide Screening of a New Pathogen That Causes Leaf Spot on Rehmannia glutinosa. Journal of Fungi, 9(7), 743. [Link]

  • Gansner, E. R., & North, S. C. (2000). Drawing graphs with dot. Graphviz. [Link]

  • De Costa, D. M., & Bezerra, J. D. P. (2021). Modern Fungicides: Mechanisms of Action, Fungal Resistance and Phytotoxic Effects. ResearchGate. [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(10), 3636-3642. [Link]

  • CABI. (n.d.). Fungicide Efficacy Evaluation. CABI Digital Library. Retrieved February 2, 2026, from [Link]

  • Graphviz. (n.d.). User Guide. Retrieved February 2, 2026, from [Link]

  • CABI. (n.d.). Fungicide Modes of Action and Spectrum. CABI Digital Library. Retrieved February 2, 2026, from [Link]

  • Bent, K. J. (1987). SCREENING FOR FUNGICIDES. Annual Review of Phytopathology, 25, 189-214. [Link]

  • Wang, Y., et al. (2024). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. Horticulturae, 10(1), 84. [Link]

Sources

Method

Application Notes and Protocols for Testing the Antimicrobial Activity of 2-(3-Chlorophenoxy)ethanol

For: Researchers, scientists, and drug development professionals Introduction: Unveiling the Antimicrobial Potential of 2-(3-Chlorophenoxy)ethanol 2-(3-Chlorophenoxy)ethanol is a synthetic organic compound belonging to t...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Antimicrobial Potential of 2-(3-Chlorophenoxy)ethanol

2-(3-Chlorophenoxy)ethanol is a synthetic organic compound belonging to the phenoxyethanol family. While its close analog, phenoxyethanol, is a well-established preservative in cosmetics and pharmaceutical products with broad-spectrum antimicrobial activity, specific data on the antimicrobial efficacy of 2-(3-Chlorophenoxy)ethanol is not extensively documented in publicly available literature.[1][2] However, the structural similarity to phenoxyethanol and the presence of a chlorine atom on the phenyl ring—a common feature in many antimicrobial compounds—suggests a strong potential for antibacterial and antifungal properties. Halogenated phenols, for instance, are known to exhibit significant antimicrobial action.

The likely mechanism of action for phenoxyethanol-based compounds involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately, cell death.[3] It is hypothesized that 2-(3-Chlorophenoxy)ethanol shares this mechanism.

This comprehensive guide provides detailed protocols for the systematic evaluation of the antimicrobial activity of 2-(3-Chlorophenoxy)ethanol. The methodologies outlined herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to deliver reproducible and reliable results for researchers in drug discovery and development. These protocols will enable the determination of key antimicrobial parameters, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), zones of inhibition, and the rate of microbial killing.

Section 1: Safety, Handling, and Preparation of 2-(3-Chlorophenoxy)ethanol

1.1 Safety Precautions:

2-(3-Chlorophenoxy)ethanol and related compounds may cause skin and eye irritation.[4] It is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. In case of contact with skin or eyes, rinse immediately with copious amounts of water.

1.2 Preparation of Stock Solutions:

The solubility of the test compound is a critical factor in preparing accurate concentrations for antimicrobial testing. The solubility of 2-(3-Chlorophenoxy)ethanol in common solvents should be determined empirically. For aqueous-based assays, a stock solution in a solvent such as dimethyl sulfoxide (DMSO) is often prepared, with subsequent dilutions made in the appropriate broth or agar medium. It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level that would inhibit microbial growth (typically <1% v/v for DMSO).

Section 2: Core Antimicrobial Susceptibility Testing Protocols

A multi-faceted approach is recommended to thoroughly characterize the antimicrobial profile of 2-(3-Chlorophenoxy)ethanol. This includes determining its minimum inhibitory and bactericidal concentrations, its ability to diffuse through agar to inhibit microbial growth, and the kinetics of its killing activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is adapted from the CLSI M07 guidelines.

2.1.1 Materials and Reagents:

  • 2-(3-Chlorophenoxy)ethanol stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

2.1.2 Experimental Workflow:

Caption: Workflow for MIC determination using broth microdilution.

2.1.3 Step-by-Step Protocol:

  • Prepare the Microtiter Plate: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the 2-(3-Chlorophenoxy)ethanol stock solution (at twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this diluted inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of 2-(3-Chlorophenoxy)ethanol at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.

2.2.1 Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto a sterile, non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

ParameterDescription
MIC Lowest concentration that inhibits visible growth.
MBC Lowest concentration that kills ≥99.9% of the initial inoculum.
Agar Disk Diffusion Assay

This qualitative method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound. This protocol is based on the CLSI M02 guidelines.

2.3.1 Materials and Reagents:

  • 2-(3-Chlorophenoxy)ethanol solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Forceps

2.3.2 Experimental Workflow:

Caption: Workflow for the agar disk diffusion assay.

2.3.3 Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

  • Disk Preparation and Application: Aseptically impregnate sterile filter paper disks with a known concentration of 2-(3-Chlorophenoxy)ethanol. Allow the solvent to evaporate if necessary. Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Test OrganismExpected Zone of Inhibition (mm) with Phenoxyethanol (as a reference)
Staphylococcus aureusVariable, dependent on concentration and strain
Escherichia coliVariable, dependent on concentration and strain
Pseudomonas aeruginosaOften requires higher concentrations
Candida albicansVariable, dependent on concentration and strain

Note: The expected zones of inhibition for 2-(3-Chlorophenoxy)ethanol will need to be determined experimentally.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.

2.4.1 Materials and Reagents:

  • 2-(3-Chlorophenoxy)ethanol

  • Log-phase culture of the test microorganism

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Serial dilution supplies

  • Agar plates for colony counting

2.4.2 Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in the mid-logarithmic phase of growth.

  • Exposure: Add 2-(3-Chlorophenoxy)ethanol at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to flasks containing the microbial culture at a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL. Include a growth control without the compound.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot and plate onto non-selective agar to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5]

Section 3: Data Interpretation and Reporting

For all assays, it is essential to include appropriate controls, including a positive control with a known antimicrobial agent (e.g., phenoxyethanol or a standard antibiotic), a negative (growth) control, and a sterility control. Results should be reported clearly, including the specific microbial strains tested, the concentrations of 2-(3-Chlorophenoxy)ethanol used, and the determined MIC, MBC, zone of inhibition diameters, and time-kill curves.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the antimicrobial activity of 2-(3-Chlorophenoxy)ethanol. By systematically determining its MIC, MBC, zones of inhibition, and kill kinetics, researchers can gain valuable insights into its potential as a novel antimicrobial agent or preservative. Due to the limited specific data on this compound, it is recommended to use its well-characterized analog, phenoxyethanol, as a benchmark in these initial studies.

References

  • Google Patents. (n.d.). Antimicrobial cleansing compositions.
  • National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem. Retrieved February 2, 2026, from [Link]

  • Oxford Academic. (n.d.). The antimicrobial activity of phenoxyethanol in vaccines. Journal of Pharmacy and Pharmacology. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved February 2, 2026, from [Link]

  • Kampf, G. (2008). Comprehensive bactericidal activity of an ethanol-based hand gel in 15 seconds. Annals of Clinical Microbiology and Antimicrobials, 7, 2. [Link]

  • ResearchGate. (n.d.). Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. Retrieved February 2, 2026, from [Link]

  • UL Prospector. (2015, May 29). Phenoxyethanol: A Globally Approved Preservative. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Susceptibility of oral bacteria to phenoxyethanol and phenoxyethanol/chlorhexidine combinations. Retrieved February 2, 2026, from [Link]

  • Kosmos Publishers. (2021, December 14). Antibacterial Activity of Different Compositions of Ethanol and Isopropanol in Hand Sanitizers. Retrieved February 2, 2026, from [Link]

  • UL Prospector. (2015, May 29). Phenoxyethanol: A Globally Approved Preservative. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Phenoxyethanol: Microbiostatic and microbicidal activity. Retrieved February 2, 2026, from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis. (n.d.). Phenoxyethanol – Knowledge and References. Retrieved February 2, 2026, from [Link]

Sources

Application

Technical Application Note: 2-(3-Chlorophenoxy)ethanol in Specialty Polymer Design

Executive Summary 2-(3-Chlorophenoxy)ethanol (CAS: 26487-12-1) is widely recognized as a critical intermediate in the synthesis of the antipsychotic drug Quetiapine .[1][2] However, its utility extends beyond small-molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Chlorophenoxy)ethanol (CAS: 26487-12-1) is widely recognized as a critical intermediate in the synthesis of the antipsychotic drug Quetiapine .[1][2] However, its utility extends beyond small-molecule synthesis into polymer science.[1][2] This guide outlines its application in two high-value domains:

  • Molecularly Imprinted Polymers (MIPs): Utilizing the molecule as a "dummy template" to create robust sensors for pharmaceutical detection without the risk of template leaching.

  • Functional Polyurethanes: Acting as an aromatic, halogenated chain terminator to modify refractive index (RI) and rheological properties in optical adhesives.[1][2]

Chemical Profile & Material Compatibility[1][2]

Before integrating 2-(3-Chlorophenoxy)ethanol into polymer matrices, its physicochemical behavior must be understood.[1][2] The molecule combines a lipophilic chlorinated aromatic ring with a hydrophilic primary alcohol.

Table 1: Physicochemical Properties for Polymer Design
PropertyValuePolymer Relevance
Molecular Weight 172.61 g/mol Low MW allows high diffusion rates in monomer mixes.[2]
Physical State Clear, colorless liquidEasy miscibility with acrylates and isocyanates.[1][2]
Boiling Point ~150-155°C (at reduced pressure)Stable under standard polymerization exotherms.[1][2]
Functional Group Primary Hydroxyl (-OH)Reacts with Isocyanates (NCO), Carboxylic Acids, Epoxides.[1]
Refractive Index Estimated >1.54Increases RI of aliphatic polymer matrices.[2]
Solubility Soluble in alcohols, toluene, DMFCompatible with solution polymerization.[1]

Application A: Molecularly Imprinted Polymers (MIPs)

Context: Drug Development & Bio-Sensors[1][3][4][5][6]

MIPs are synthetic receptors capable of binding specific target molecules.[2][6] A major challenge in MIPs for drug detection (like Quetiapine) is "template leaching," where the residual template molecule bleeds out of the polymer, causing false positives.[1]

The Strategy: Use 2-(3-Chlorophenoxy)ethanol as a Dummy Template . It mimics the spatial and electronic features of the Quetiapine side chain (the binding recognition motif) but is chemically distinct enough that it does not interfere with the analytical signal of the actual drug.

Protocol 1: Precipitation Polymerization of MIP Nanospheres[3][5][7]

Reagents:

  • Template: 2-(3-Chlorophenoxy)ethanol (1.0 mmol)

  • Functional Monomer: Methacrylic Acid (MAA) (4.0 mmol)[1]

  • Cross-linker: Ethylene Glycol Dimethacrylate (EGDMA) (20.0 mmol)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (40 mg)[1]

  • Solvent: Acetonitrile (40 mL) - Porogen[1][2]

Workflow:

  • Pre-Complexation:

    • Dissolve the Template and MAA in Acetonitrile in a borosilicate glass tube.

    • Sonicate for 10 minutes.

    • Mechanism:[1][2][7][8][9][10] The carboxylic acid of MAA forms hydrogen bonds with the ether oxygen and hydroxyl group of the template. Allow to equilibrate for 30 minutes at room temperature.

  • Polymerization:

    • Add EGDMA (cross-linker) and AIBN (initiator) to the mixture.[1][4][5][11]

    • Purge with Nitrogen (N₂) for 10 minutes to remove oxygen (radical scavenger).[1][2]

    • Seal the tube and place in a temperature-controlled bath at 60°C for 24 hours.

    • Observation: The solution will turn turbid as polymer nanospheres precipitate.[2]

  • Template Extraction (Critical Step):

    • Centrifuge the polymer particles (10,000 rpm, 10 min).

    • Wash repeatedly with Methanol/Acetic Acid (9:1 v/v) to disrupt hydrogen bonds and remove the template.[1]

    • Monitor the wash supernatant via UV-Vis spectroscopy until no absorption is detected at the template's

      
       (approx. 270-280 nm).[1]
      
  • Validation:

    • The resulting cavities are complementary to the chlorophenoxy-ethyl moiety, allowing the MIP to selectively bind Quetiapine in patient samples.

Visualization: MIP "Dummy Template" Strategy

MIP_Workflow Template Template: 2-(3-Chlorophenoxy)ethanol Complex Pre-Polymerization Complex (H-Bonding) Template->Complex Mix Extraction Extraction (MeOH/AcOH) Template->Extraction Recycled Monomer Monomer: Methacrylic Acid (MAA) Monomer->Complex Polymer Rigid Polymer Network (EGDMA) Complex->Polymer + Crosslinker + Heat (60°C) Polymer->Extraction Cavity Imprinted Cavity (Binds Quetiapine) Extraction->Cavity Template Removal

Figure 1: Workflow for creating Molecularly Imprinted Polymers using the intermediate as a structural mimic.

Application B: High-Refractive Index Polyurethane End-Capping

Context: Optical Adhesives & Coatings[2]

2-(3-Chlorophenoxy)ethanol acts as a monofunctional "chain terminator."[1][2] When reacted with an isocyanate-terminated prepolymer, it caps the chain ends with aromatic chlorinated rings. This modification increases the Refractive Index (RI) and hydrophobicity of the final coating without altering the bulk backbone significantly.

Protocol 2: End-Capping of Isocyanate Prepolymers[2]

Safety Note: Isocyanates are sensitizers.[2] Work in a fume hood.

Reagents:

  • Prepolymer: HDI-based trimer or IPDI prepolymer (NCO content ~5-10%).[1][2]

  • End-Capper: 2-(3-Chlorophenoxy)ethanol (Calculated based on NCO).[1][2]

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%).[1][2]

  • Solvent: Anhydrous Toluene or MEK.[2]

Stoichiometry: Target a specific % of NCO consumption. For total end-capping, use a 1:1 molar ratio of OH (from the ethanol derivative) to NCO.[1]

Step-by-Step:

  • Preparation:

    • Charge the reaction vessel with the Isocyanate prepolymer and solvent (50% solids).

    • Heat to 50°C under a dry nitrogen blanket.

  • Addition:

    • Dissolve 2-(3-Chlorophenoxy)ethanol in a minimal amount of solvent.[1][2]

    • Add the catalyst (DBTDL) to the main vessel.

    • Add the alcohol solution dropwise over 30 minutes.[2] Note: The reaction is exothermic.

  • Reaction Monitoring:

    • Maintain temperature at 60-70°C for 2-4 hours.

    • FTIR Validation: Monitor the NCO peak at 2270 cm⁻¹ .

      • Partial Capping:[1][2] Peak intensity decreases to target level.[2]

      • Full Capping: Peak disappears completely; appearance of Urethane C=O peak at 1700-1720 cm⁻¹ .[2]

  • Work-up:

    • Precipitate the polymer in cold methanol (if solid) or strip solvent under vacuum (if liquid resin).[1]

Visualization: Urethane Formation Mechanism[1][12]

PU_Chemistry Alcohol 2-(3-Chlorophenoxy)ethanol (Nucleophile R-OH) Transition Transition State (Nu Attack on Carbon) Alcohol->Transition Isocyanate Isocyanate Prepolymer (Electrophile R'-N=C=O) Isocyanate->Transition Urethane End-Capped Polymer (Carbamate Linkage) Transition->Urethane H-Transfer Properties Modified Properties: - Increased Refractive Index - Reduced H-Bonding (Terminal) - Hydrophobicity Urethane->Properties

Figure 2: Chemical mechanism of end-capping.[1][2] The hydroxyl group attacks the isocyanate carbon, forming a stable carbamate linkage that incorporates the chlorinated aromatic ring.

Analytical Validation

To ensure the integrity of your polymer synthesis, the following analytical checkpoints are mandatory:

  • H-NMR Spectroscopy (DMSO-d6):

    • Monomer Purity: Look for the disappearance of the hydroxyl proton signal (approx. 4.5-5.0 ppm) upon urethane formation.[1][2]

    • Aromatic Signals: The 3-chlorophenoxy protons appear in the 6.8–7.4 ppm region, providing a quantitative handle for calculating the degree of functionalization.

  • Differential Scanning Calorimetry (DSC):

    • The introduction of the bulky chlorophenoxy side group typically increases the Glass Transition Temperature (Tg) due to restricted chain mobility compared to aliphatic end-groups.

  • Refractometry:

    • For optical applications, measure the RI of the cured film. Expect an increase of 0.01–0.03 units depending on the loading of the chlorinated aromatic groups.

References

  • MIP Synthesis for Quetiapine: Hoseini Chehreghani, A., et al. (2022).[1][2] "Synthesis, evaluation of drug delivery potential, and the quantum chemical investigation on a molecular imprinted polymer for quetiapine antipsychotic." Frontiers in Chemistry, 10. Link

  • Isocyanate-Alcohol Reactivity: Prisacariu, C. (2011).[1][2] Polyurethane Elastomers: From Morphology to Mechanical Aspects. Springer.[2] (General reference for NCO-OH kinetics).

  • Quetiapine Synthesis Pathway: AstraZeneca Patents (US 4879288).[1][2][12] Describes the alkylation of dibenzothiazepine with 2-(2-chloroethoxy)ethanol, establishing the chemical stability of the ether linkage. Link

  • Refractive Index of Halogenated Aromatics: Groh, W., & Zimmermann, A. (1991). "Polymers for optical fibers." Macromolecules. (Establishes the correlation between Chloro-phenyl groups and high RI).

Sources

Method

Application Notes and Protocols for the Safe Handling of 2-(3-Chlorophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals A Proactive Approach to Laboratory Safety with 2-(3-Chlorophenoxy)ethanol As a cornerstone of rigorous scientific inquiry, the safety of laboratory personne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Proactive Approach to Laboratory Safety with 2-(3-Chlorophenoxy)ethanol

As a cornerstone of rigorous scientific inquiry, the safety of laboratory personnel is paramount. This guide provides a detailed framework for the safe handling of 2-(3-Chlorophenoxy)ethanol, a compound utilized in various research and development applications. While a specific Safety Data Sheet (SDS) for the 3-chloro isomer was not available, the protocols outlined herein are synthesized from the safety profiles of closely related chlorinated phenoxy ethanol compounds and established principles of laboratory safety. This proactive approach ensures a high margin of safety when working with this and similar chemical entities.

The core philosophy of these protocols is built on a foundation of risk assessment, hazard mitigation, and preparedness. By understanding the potential hazards and implementing the prescribed engineering controls, personal protective equipment (PPE), and handling procedures, researchers can confidently and safely incorporate 2-(3-Chlorophenoxy)ethanol into their workflows.

Hazard Identification and Risk Assessment

Based on data from analogous compounds such as 2-(4-chlorophenoxy)ethanol and 2-(2-chloroethoxy)ethanol, 2-(3-Chlorophenoxy)ethanol should be treated as a hazardous substance with the potential to cause significant health effects.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[1][2][3]

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation may be harmful and can cause respiratory irritation.[1][3]

  • Potential for Systemic Effects: As with many chlorinated organic compounds, there is a potential for systemic toxicity.

A thorough risk assessment should be conducted before any new procedure involving 2-(3-Chlorophenoxy)ethanol. This assessment must consider the quantity of the substance being used, the nature of the experimental procedure (e.g., heating, aerosolizing), and the potential for exposure.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. Their implementation is mandatory when handling 2-(3-Chlorophenoxy)ethanol.

  • Chemical Fume Hood: All work with 2-(3-Chlorophenoxy)ethanol, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[1][5][6]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[5][6][7] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): Essential for Individual Protection

The appropriate PPE must be worn at all times when handling 2-(3-Chlorophenoxy)ethanol. The following table summarizes the required PPE.

Body Part Required PPE Rationale and Specifications
Hands Chemical-resistant gloves (Nitrile or Neoprene)Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[8][9][10][11]
Eyes Chemical safety gogglesProtects against splashes and vapors. Should provide a complete seal around the eyes.[8][10][11]
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashes, such as when transferring large volumes or working with heated solutions.[3][12]
Body Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.[13]
Respiratory Not typically required with proper fume hood use.If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the appropriate respiratory protection.[10]

Protocols for Safe Handling and Storage

Adherence to strict protocols is critical for minimizing the risk of exposure and ensuring a safe working environment.

Protocol 1: Weighing and Preparing Solutions
  • Preparation:

    • Don the required PPE: laboratory coat, chemical safety goggles, and chemical-resistant gloves.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment (e.g., balance, weigh paper, spatula, beaker, solvent).

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a disposable weigh boat or paper to avoid contaminating the balance.

    • Carefully transfer the desired amount of 2-(3-Chlorophenoxy)ethanol, avoiding the creation of dust or aerosols.

  • Solution Preparation:

    • Add the weighed compound to the solvent in a suitable container (e.g., beaker, flask) inside the fume hood.

    • If necessary, stir the solution using a magnetic stirrer to facilitate dissolution. Avoid vigorous stirring that could lead to splashing.

    • Cap the container when not actively adding reagents.

  • Cleanup:

    • Carefully dispose of the used weigh boat/paper and any contaminated materials in a designated hazardous waste container.

    • Wipe down the work surface inside the fume hood with an appropriate decontaminating solution.

    • Remove gloves and wash hands thoroughly with soap and water.

Protocol 2: Storage
  • Store 2-(3-Chlorophenoxy)ethanol in a tightly closed, properly labeled container.[1][2][5]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5][6]

  • Store in a designated and locked cabinet for hazardous chemicals.[5][6]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

Protocol 3: Spill Response
  • Small Spills (within a fume hood):

    • Alert nearby personnel.

    • Use an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite) to contain and absorb the spill.[14]

    • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.[15]

    • If safe to do so, close doors to the affected area to contain vapors.

    • Contact the institution's emergency response team or environmental health and safety department immediately.[16]

    • Do not attempt to clean up a large spill without proper training and equipment.

Protocol 4: Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5][17][18] Seek medical attention.[1][5]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][5][18] Seek immediate medical attention.[1][5]

  • Inhalation: Move the affected person to fresh air.[1][3][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting.[5][14] Rinse the mouth with water and seek immediate medical attention.[3][19]

Waste Disposal

All waste materials contaminated with 2-(3-Chlorophenoxy)ethanol, including empty containers, absorbent materials, and contaminated PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.[1][5][7] Do not dispose of this chemical down the drain.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 2-(3-Chlorophenoxy)ethanol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_emergency Emergency Response Prep 1. Don PPE (Coat, Goggles, Gloves) Hood 2. Verify Fume Hood Operation Prep->Hood Weigh 3. Weigh Compound Hood->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Waste 5. Dispose of Contaminated Items Dissolve->Waste Clean 6. Decontaminate Work Area Waste->Clean Wash 7. Remove PPE & Wash Hands Clean->Wash Spill Spill SpillResponse Follow Spill Protocol Spill->SpillResponse Exposure Exposure ExposureResponse Follow Exposure Protocol Exposure->ExposureResponse

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Chlorophenoxy)ethanol

A Guide for Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: Navigating Common Side Reactions and Experimental Challenges The synthesis of 2-(3-chlorophenoxy)ethanol is typically achieve...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Navigating Common Side Reactions and Experimental Challenges

The synthesis of 2-(3-chlorophenoxy)ethanol is typically achieved via the Williamson ether synthesis, an S(_N)2 reaction between the sodium salt of 3-chlorophenol and 2-chloroethanol. While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly impact yield and purity. This guide will address the most common issues in a question-and-answer format.

Question 1: My reaction yield is low, and I'm recovering a significant amount of unreacted 3-chlorophenol. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a frequent issue and can often be traced back to incomplete deprotonation of the 3-chlorophenol or suboptimal reaction conditions.

  • Inadequate Base Strength or Stoichiometry: The acidity of the phenolic proton in 3-chlorophenol (pKa ≈ 9.0) requires a sufficiently strong base to ensure complete formation of the phenoxide nucleophile. While sodium hydroxide (NaOH) is commonly used, incomplete deprotonation can occur if the base is not strong enough or if substoichiometric amounts are used.

    • Troubleshooting Steps:

      • Verify Base Strength: Ensure the use of a base with a pKa of its conjugate acid significantly higher than that of 3-chlorophenol. Sodium hydroxide (pKa of H₂O ≈ 15.7) is generally adequate. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be employed, although this requires strictly anhydrous conditions.

      • Optimize Stoichiometry: Use at least a stoichiometric equivalent of the base, and often a slight excess (1.1-1.2 equivalents) can drive the equilibrium towards the phenoxide.

      • Consider Water Content: If using aqueous NaOH, the presence of water can affect the equilibrium. Using a solid, powdered base in an appropriate solvent can sometimes be more effective.

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is temperature-dependent. Insufficient heat may lead to a sluggish reaction, while excessive temperatures can promote side reactions.

    • Troubleshooting Steps:

      • Temperature Optimization: The reaction is typically conducted at temperatures ranging from 60-100°C.[1] If conversion is low, a gradual increase in temperature within this range may be beneficial. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to find the optimal temperature.

  • Poor Solubility of Reactants: The sodium salt of 3-chlorophenol may have limited solubility in certain organic solvents, hindering its ability to react with 2-chloroethanol.

    • Troubleshooting Steps:

      • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often excellent choices as they can effectively solvate the phenoxide ion.

      • Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed. The catalyst facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it can react with the 2-chloroethanol.[2][3]

Question 2: My final product is contaminated with a significant amount of an unknown impurity. GC-MS analysis suggests it has a higher molecular weight than my desired product. What could this be and how can I prevent its formation?

Answer:

A common higher molecular weight byproduct in this synthesis is the result of a subsequent reaction of the desired product with the starting materials.

  • Formation of Bis[2-(3-chlorophenoxy)ethyl] ether: The hydroxyl group of the desired product, 2-(3-chlorophenoxy)ethanol, can also be deprotonated by the base present in the reaction mixture. This newly formed alkoxide can then react with another molecule of 2-chloroethanol, leading to the formation of bis[2-(3-chlorophenoxy)ethyl] ether. This side product is particularly problematic as its boiling point is close to that of the desired product, making purification by distillation challenging.

    • Preventative Measures:

      • Control Stoichiometry: Using a slight excess of 3-chlorophenol relative to 2-chloroethanol can help to minimize the concentration of unreacted 2-chloroethanol available to react with the product.

      • Slow Addition of Alkylating Agent: Adding the 2-chloroethanol slowly to the reaction mixture containing the 3-chlorophenoxide can help to maintain a low concentration of the alkylating agent, thereby favoring the reaction with the more abundant phenoxide.

      • Monitor Reaction Progress: Carefully monitor the reaction by GC or TLC and stop the reaction once the 2-chloroethanol has been consumed to prevent further reaction with the product.

Question 3: I am observing the formation of a significant amount of a colored byproduct, and my final product is difficult to purify. What is the likely cause?

Answer:

The formation of colored impurities can often be attributed to oxidation of the phenoxide intermediate.

  • Oxidation of 3-Chlorophenoxide: Phenoxides are susceptible to oxidation, especially at elevated temperatures and in the presence of air (oxygen). This can lead to the formation of complex, often colored, byproducts.

    • Preventative Measures:

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce the extent of oxidation.

      • Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also be beneficial.

      • Control of Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of oxidation.

Question 4: Besides the expected O-alkylation, I suspect some C-alkylation is occurring. How can I confirm this and what conditions favor O-alkylation?

Answer:

Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can be a competing side reaction.

  • Factors Influencing C- vs. O-Alkylation:

    • Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO tend to favor O-alkylation because they effectively solvate the cation, leaving the oxygen atom of the phenoxide more exposed and nucleophilic. Protic solvents, on the other hand, can hydrogen bond with the oxygen atom, making it less available for reaction and thus increasing the likelihood of C-alkylation.

    • Counter-ion: The nature of the cation associated with the phenoxide can also have an effect. Loosely associated cations (e.g., K⁺, Cs⁺) tend to favor O-alkylation more than tightly associated cations (e.g., Li⁺, Na⁺).

    • Temperature: Higher reaction temperatures can sometimes lead to an increase in the amount of C-alkylation.

    • Confirmation and Mitigation:

      • Spectroscopic Analysis: C-alkylated products can be identified by ¹H and ¹³C NMR spectroscopy, as they will show characteristic signals for the alkyl group attached to the aromatic ring.

      • Optimizing for O-Alkylation: To favor the desired O-alkylation, use a polar aprotic solvent like DMF or DMSO, a base with a larger cation like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and maintain the lowest effective reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar ratio of reactants for this synthesis?

A1: A typical starting point is a molar ratio of 1:1.1:1.2 for 3-chlorophenol : base : 2-chloroethanol.[1] A slight excess of the base ensures complete deprotonation of the phenol, and a slight excess of the alkylating agent can help drive the reaction to completion, though this should be monitored to avoid the formation of bis-ether byproducts.

Q2: What is a standard work-up procedure for this reaction?

A2: After the reaction is complete, the mixture is typically cooled and then quenched with water. The product is then extracted into an organic solvent such as diethyl ether or ethyl acetate. The organic layer is washed with water to remove any remaining inorganic salts and base, and then with brine to aid in the removal of water. After drying the organic layer with an anhydrous salt like MgSO₄ or Na₂SO₄, the solvent is removed under reduced pressure to yield the crude product.[1]

Q3: What is the best method for purifying the final product?

A3: Vacuum distillation is the most common and effective method for purifying 2-(3-chlorophenoxy)ethanol.[1] Given the potential for closely boiling side products, fractional distillation under reduced pressure is recommended to achieve high purity. Column chromatography can also be used, particularly for smaller scale reactions or if distillation is not feasible.

Q4: Can I use other 2-haloethanols, like 2-bromoethanol or 2-iodoethanol?

A4: Yes, other 2-haloethanols can be used. The reactivity of the alkyl halide follows the trend I > Br > Cl. Using 2-bromoethanol or 2-iodoethanol would likely result in a faster reaction rate and may allow for lower reaction temperatures. However, these reagents are generally more expensive than 2-chloroethanol.

Q5: Is it possible to synthesize 2-(3-chlorophenoxy)ethanol using ethylene oxide instead of 2-chloroethanol?

A5: Yes, the reaction of 3-chlorophenol with ethylene oxide in the presence of a catalyst is another viable synthetic route.[4] This method avoids the use of a haloalkane but requires careful handling of ethylene oxide, which is a toxic and flammable gas. The reaction typically involves heating the phenol with ethylene oxide in an autoclave.

Visualizing the Reaction and Potential Side Products

Main Reaction Pathway

Williamson_Ether_Synthesis Reactant1 3-Chlorophenol Intermediate 3-Chlorophenoxide Reactant1->Intermediate + Base Reactant2 2-Chloroethanol Product 2-(3-Chlorophenoxy)ethanol Reactant2->Product Base Base (e.g., NaOH) Base->Intermediate Intermediate->Product + 2-Chloroethanol Byproduct1 NaCl Byproduct2 H₂O Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 3-Chlorophenoxide 3-Chlorophenoxide 2-(3-Chlorophenoxy)ethanol 2-(3-Chlorophenoxy)ethanol 3-Chlorophenoxide->2-(3-Chlorophenoxy)ethanol + 2-Chloroethanol (O-Alkylation) C-Alkylated Byproducts C-Alkylated Byproducts 3-Chlorophenoxide->C-Alkylated Byproducts + 2-Chloroethanol (C-Alkylation) Bis-ether Byproduct Bis-ether Byproduct 2-(3-Chlorophenoxy)ethanol->Bis-ether Byproduct + 3-Chlorophenoxide + 2-Chloroethanol

Caption: Competing O- and C-alkylation and bis-ether formation.

Quantitative Data Summary

ParameterConditionExpected OutcomeReference
Base NaOH (aq)Moderate to good yield, potential for side reactions if not controlled.[5]
K₂CO₃ in DMFGood yield, favors O-alkylation.[6]
NaH in THFHigh yield, requires anhydrous conditions.[1]
Solvent DMF, DMSOHigh reaction rates, favor O-alkylation.[1]
EthanolSlower reaction, may increase C-alkylation.[7]
Temperature 60-100 °COptimal range for reaction completion without excessive side products.[1]
Catalyst TBAB (PTC)Increased yield in biphasic systems.[2]

Experimental Protocols

Standard Protocol using Sodium Hydroxide
  • To a solution of 3-chlorophenol (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium hydroxide (1.1 eq).

  • Heat the mixture to 60-80°C and stir until the 3-chlorophenol has completely dissolved and the sodium salt has formed.

  • Slowly add 2-chloroethanol (1.2 eq) to the reaction mixture.

  • Continue to heat the reaction at 80-100°C for 4-8 hours, monitoring the progress by TLC or GC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Phase-Transfer Catalysis (PTC) Protocol
  • Combine 3-chlorophenol (1.0 eq), an aqueous solution of sodium hydroxide (e.g., 50% w/w, 2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a round-bottom flask.

  • Add 2-chloroethanol (1.2 eq) and heat the mixture to 70-90°C with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the mixture, add water, and extract with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by vacuum distillation.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis. BenchChem.
  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
  • Quick Company. (2019). A Process For Preparing 2(2 Chloroethoxy) Ethanol.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Li, Z., et al. (2017). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Scientific Reports, 7, 41739.
  • Mount Holyoke College. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • CN104003850A. (2014). Preparation method of 2-chloroethoxy-2-ethyoxylethanol.
  • CN101665415B. (2012). Preparation method of 2-(2-chloroethyl) ethanol.
  • CN110922299A. (2020). Continuous preparation method of high-content 2-chloroethanol.
  • EP1280752B1. (2006). Method for producing 2-alkyl-3-chlorophenols.
  • BenchChem. (2025). Comparative analysis of the synthesis routes for 2-(4-Chlorophenyl)ethanol.
  • Krzyżanowski, R., & Leszczyński, B. (2008). Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides.
  • Wikipedia. (2023). Bis(chloroethyl) ether.
  • Organic Syntheses. (1993). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7).
  • Mattam, A. J., et al. (2020). A strategy for synergistic ethanol yield and improved production predictability through blending feedstocks. Biotechnology for Biofuels, 13, 141.
  • ResearchGate. (n.d.). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,....
  • PubChem. (n.d.). Bis(2-chloroethyl) ether.
  • Agilent Technologies. (2021). Ethylene Oxide & 2-Chloroethanol analysis in Foods using Triple Quadrupole GC/MS/MS.
  • PTC Communications, Inc. (2003).
  • Sharma, D., et al. (2017). Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity.
  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis.
  • Macmillan Group. (2008).
  • WO2001083417A1. (2001). Method for producing 2-alkyl-3-chlorophenols.
  • Agilent Technologies. (2021). Estimation of Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS Extraction and GC/MS/MS.
  • CiteSeerX. (n.d.). Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents.
  • CN1223996A. (1999). The preparation method of two (2-chloroethyl) ethers.
  • AERU, University of Hertfordshire. (n.d.). Bis(2-chloroethyl)ether.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)
  • MDPI. (2021). Production Process and Optimization of Solid Bioethanol from Empty Fruit Bunches of Palm Oil Using Response Surface Methodology.
  • Natural Science of Hainan University. (2008). Phase Transfer Catalyzed Synthesis of 2-(Trichloromethyl)-2-propanol.
  • Organic Chemistry Portal. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans.
  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
  • ResearchGate. (n.d.). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.
  • US20210040029A1. (2021). Synthesis of 2-(2-aminoethoxy) ethanol.
  • PubMed. (1976). 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl).
  • Sciencemadness. (2011).

Sources

Optimization

removing unreacted starting materials from 2-(3-Chlorophenoxy)ethanol

Executive Summary The synthesis of 2-(3-Chlorophenoxy)ethanol typically involves the O-alkylation of 3-chlorophenol with ethylene carbonate or 2-chloroethanol (Williamson Ether Synthesis). The most persistent impurity is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(3-Chlorophenoxy)ethanol typically involves the O-alkylation of 3-chlorophenol with ethylene carbonate or 2-chloroethanol (Williamson Ether Synthesis). The most persistent impurity is often the unreacted 3-chlorophenol .

This guide details the Chemo-Physical Separation Protocol to remove this impurity. The methodology relies on the significant acidity difference (


) between the phenolic starting material and the alcohol product, creating a self-validating purification system.
Part 1: The Separation Logic (Visualized)

The following diagram illustrates the chemical logic driving the purification. We utilize pH manipulation to switch the solubility profile of the impurity while leaving the product unaffected.

PurificationLogic Mixture Crude Reaction Mixture (Product + 3-Chlorophenol) OrgSolvent Dissolve in Organic Solvent (EtOAc or DCM) Mixture->OrgSolvent BaseWash Wash with 1M NaOH (pH > 12) OrgSolvent->BaseWash Biphasic Mixing OrgLayer Organic Layer (Neutral) BaseWash->OrgLayer Phase Separation AqLayer Aqueous Layer (Basic) BaseWash->AqLayer Product 2-(3-Chlorophenoxy)ethanol (Remains Organic Soluble) OrgLayer->Product Contains Impurity Sodium 3-chlorophenolate (Water Soluble Salt) AqLayer->Impurity Contains

Caption: Figure 1: pH-Switch Extraction Logic. The acidic phenol is deprotonated by the base, becoming an ionic salt that partitions into the aqueous phase, while the neutral product remains in the organic phase.[1]

Part 2: Critical Data & Properties

To design an effective separation, you must understand the physical property deltas.

PropertyTarget Product 2-(3-Chlorophenoxy)ethanolImpurity 3-ChlorophenolImplication
Acidity (

)
~16 (Alcohol)~9.0 (Phenol)Primary Separation Vector. Phenol deprotonates at pH 10+; Product does not.[2][3]
Boiling Point >260°C (est.[2][3] atm) / ~140°C (vac)214°CDistillation is difficult due to high BP; requires high vacuum.[2][3]
Solubility (Water) Low / InsolubleLow (Neutral form) High (Phenolate form) Allows for extractive workup.[2][3]
State (RT) Viscous Oil / Low melting solidSolid (MP ~33°C)Recrystallization is viable only at low temps.[2][3]
Part 3: Troubleshooting Guides
Issue 1: "I still smell the phenol in my final product."

Diagnosis: Incomplete deprotonation or insufficient phase contact. The Fix: The "Self-Validating" Alkaline Wash.

Protocol:

  • Dilution: Dissolve your crude oil in a non-water-miscible solvent (Ethyl Acetate or Dichloromethane).[2] Use at least 10mL solvent per gram of crude.

  • The Wash: Wash the organic layer with 1M NaOH (2 x 20 mL).

  • The Validation (Critical Step):

    • After the second wash, separate the layers.[1]

    • Test the pH of the aqueous layer.

    • Pass: pH > 12.[2] This confirms excess base was present, meaning virtually all phenol (an acid) has been neutralized to its salt form.[2]

    • Fail: pH < 10.[2][4][5] You have consumed all the base. The phenol load was higher than calculated. Repeat the wash. [1][6]

  • Polishing: Wash the organic layer once with Brine (Saturated NaCl) to remove residual base and water.

  • Drying: Dry over Anhydrous

    
     and concentrate.
    

Why this works: 3-Chlorophenol is significantly more acidic than unsubstituted phenol due to the electron-withdrawing chlorine atom. At pH 12, the equilibrium shifts entirely to the phenolate salt, which is insoluble in organic solvents.

Issue 2: "I have a stubborn emulsion during the base wash."

Diagnosis: The density of your organic phase is too close to water, or surfactants were generated. The Fix: Density Modification & Filtration.

Protocol:

  • Add Brine: Add 10-20 mL of saturated brine to the mixture. This increases the ionic strength and density of the aqueous layer, forcing phase separation.

  • The "Pad" Filter: If the emulsion ("rag layer") persists, filter the entire biphasic mixture through a 1-inch pad of Celite (diatomaceous earth) . The physical agitation often breaks the surface tension bubbles stabilizing the emulsion.

  • Solvent Swap: If using Ethyl Acetate (density ~0.9), switch to Dichloromethane (density ~1.32).[2] The larger density difference (

    
     vs 
    
    
    
    ) facilitates faster separation.
Issue 3: "My product purity is 98%, but I need >99.5% for biological assays."

Diagnosis: Trace phenol residues or non-polar side products (e.g., bis-phenoxy ethane) are present.[2] The Fix: Adsorption or Crystallization.

Protocol A: Basic Alumina Filtration (Fastest)

  • Pass your crude solution (in DCM) through a short plug of Basic Alumina .[2]

  • Mechanism:[2][3][7][8][9][10] The basic sites on the alumina will bind any remaining acidic protons (phenols) irreversibly, while the neutral alcohol elutes freely.

Protocol B: Cold Recrystallization (Scalable)

  • Solvent System: Ethyl Acetate / Hexane (1:4 ratio).[2]

  • Dissolve product in minimum hot Ethyl Acetate.[2][11]

  • Add Hexane until slightly cloudy.[2][11]

  • Cool to 0°C or -20°C. (Since the MP is low, room temp crystallization often fails).

  • Seed with a pure crystal if available.[2]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) instead of NaOH for the wash? 
A:  Yes, but it is less effective. 

is a weaker base.[2] While it can deprotonate the phenol, the equilibrium is not as strongly driven as with NaOH (Strong Base). For strict removal, NaOH is superior.[2]

Q: How do I confirm the phenol is gone without running an NMR? A: Use the Ferric Chloride Test .

  • Dissolve a drop of your product in ethanol.

  • Add 1 drop of 1% aqueous

    
    .[2]
    
  • Result: A violet/purple color indicates the presence of phenols. A yellow/orange color (matching the

    
    ) indicates the product is clean.
    

Q: I used 2-chloroethanol as my reagent. How do I remove excess of that? A: 2-Chloroethanol is water-soluble.[2] It will be removed during the initial water washes before the base wash. Do not rely on the base wash alone; ensure you perform 2x water washes first to partition out the bulk of the water-soluble reagents.

Part 5: Workflow Visualization

Workflow Start Crude Reaction Mix Step1 1. Water Wash (Removes Salts/Alcohols) Start->Step1 Step2 2. NaOH Wash (1M) (Removes Phenol) Step1->Step2 Step3 3. Brine Wash (Drying Prep) Step2->Step3 Step4 4. Dry & Concentrate Step3->Step4 Validation Validation: FeCl3 Test or TLC Step4->Validation

Caption: Figure 2: Standard Workup Sequence. This linear workflow ensures sequential removal of impurities based on solubility and acidity.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Williamson Ether Synthesis workups and phenol acidity).
  • PubChem. 2-Phenoxyethanol Compound Summary. National Center for Biotechnology Information.[2] [Link] (Proxy for physical properties of the chlorinated derivative).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.[2] (Mechanistic grounding for acidity of chlorophenols vs. alcohols).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[2] [Link] (Source for specific pKa data of substituted phenols).[2]

Sources

Troubleshooting

Technical Support Center: Interference of 2-(3-Chlorophenoxy)ethanol in Biological Assays

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers utilizing 2-(3-Chlorophenoxy)ethanol in biological and drug discovery assays. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers utilizing 2-(3-Chlorophenoxy)ethanol in biological and drug discovery assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding potential assay interference from this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to identify, understand, and mitigate artifacts, ensuring the integrity and reliability of your experimental data.

Section 1: Compound Profile & Physicochemical Properties

Before troubleshooting, it is crucial to understand the basic properties of the molecule . 2-(3-Chlorophenoxy)ethanol is an organic compound featuring a chlorophenoxy group attached to an ethanol backbone.[1] While not extensively studied as a bioactive molecule itself, its structural motifs—a halogenated aromatic ring and a hydroxyl group—are common in chemical libraries and can be sources of assay interference.

PropertyValue / InformationSource
Molecular Formula C₈H₉ClO₂[1]
Molecular Weight 172.61 g/mol [1][2]
Appearance Varies; may be a liquid or solid depending on purity and isomer.[3][4]
Solubility The ethanol group suggests some water solubility, but the chlorinated phenyl ring imparts hydrophobicity. Solubility in aqueous buffers should be empirically determined. Related compounds are soluble in organic solvents like ethanol and acetone.[4]N/A
Optical Properties Aromatic rings, like the chlorophenoxy group, can absorb UV light and may exhibit intrinsic fluorescence (autofluorescence).Inferred

Section 2: Understanding Small Molecule Interference in Assays

Small molecules can disrupt assays in ways that are unrelated to the specific biological target of interest, leading to false positives or false negatives. This interference can be broadly categorized into several mechanisms.[5][6]

  • Optical Interference : The compound absorbs light or fluoresces at the same wavelengths used by the assay for excitation or emission detection. This includes autofluorescence and quenching.[7]

  • Chemical Reactivity : The compound is unstable or reactive, modifying assay components like proteins or substrates.

  • Aggregation : At certain concentrations, compounds can form aggregates that non-specifically sequester and inhibit enzymes or other proteins.[5]

  • Cytotoxicity : In cell-based assays, the compound may induce stress or cell death, indirectly affecting the readout of an unrelated pathway.

Understanding these potential mechanisms is the first step in designing experiments to identify and control for them.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with compounds like 2-(3-Chlorophenoxy)ethanol.

Q1: My fluorescence-based assay shows an unexpected increase in signal in the presence of 2-(3-Chlorophenoxy)ethanol. What could be the cause?

Answer: An unexpected increase in signal is a classic indicator of compound autofluorescence. The chlorophenoxy moiety, being an aromatic system, is a potential fluorophore. The compound itself may be emitting light in the same channel as your assay's reporter dye.

Troubleshooting Steps:

  • Measure Compound-Only Fluorescence: Prepare a plate with your standard assay buffer and a dilution series of 2-(3-Chlorophenoxy)ethanol, without any other assay components (e.g., no cells, no enzyme, no detection reagents).

  • Read the Plate: Use the same filter sets and gain settings as your main experiment.

  • Analyze: If you detect a signal that increases with compound concentration, you have confirmed autofluorescence.

See Protocol 1: Assessing Compound Autofluorescence for a detailed methodology.

Q2: I'm seeing a decrease in signal in my fluorescence/luminescence assay. Could this be interference?

Answer: Yes. A signal decrease can be caused by several interference mechanisms:

  • Fluorescence Quenching/Inner-Filter Effect: The compound may absorb the excitation light intended for your fluorophore or absorb the emitted light from the fluorophore before it reaches the detector.[5]

  • Luciferase Inhibition: If you are using a luciferase-based reporter assay (e.g., Promega's NanoLuc® or Firefly), the compound may be a direct, non-specific inhibitor of the luciferase enzyme.

  • Disruption of Assay Components: The compound could be disrupting critical interactions in proximity-based assays like FRET or BRET.[5][6]

Troubleshooting Steps:

  • Run a "Biochemical Null" Control: Set up your assay as usual, but omit a key biological component (e.g., the target enzyme or a primary antibody). Add your compound. If the signal is still attenuated, the effect is independent of your target's activity.

  • Perform a Luciferase Counter-Screen: If applicable, run a simple assay with purified luciferase enzyme and its substrate in the presence of your compound to check for direct inhibition.

See the Troubleshooting Decision Tree (Figure 1) for a guided workflow.

Q3: My results are inconsistent and have poor reproducibility, especially at higher concentrations. What should I investigate?

Answer: Poor reproducibility at high concentrations is often linked to compound solubility and aggregation.[5] 2-(3-Chlorophenoxy)ethanol has both hydrophilic (ethanol) and hydrophobic (chlorophenyl) features, which can lead to complex solubility behavior in aqueous buffers. Aggregates can non-specifically inhibit proteins, leading to erratic results.[5]

Troubleshooting Steps:

  • Visual Inspection: Prepare your highest concentration of the compound in assay buffer. Hold it up to a light source and look for cloudiness or precipitate (the Tyndall effect). Let it sit for the duration of your assay and check again.

  • Dynamic Light Scattering (DLS): If available, DLS is a powerful technique to detect the formation of sub-micron aggregates that are not visible to the naked eye.

  • Detergent Sensitivity: Re-run the experiment in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it was likely mediated by aggregation.

Q4: In my cell-based assay, 2-(3-Chlorophenoxy)ethanol is showing activity, but I'm not sure if it's specific. How can I check for cytotoxicity?

Answer: It is imperative to decouple the desired biological effect from general cellular toxicity. Chlorophenoxy compounds, used as herbicides, can be toxic to various organisms.[8][9][10]

Troubleshooting Steps:

  • Multiplex with a Viability Readout: Run your primary assay, but simultaneously measure cell viability. Common methods include CellTiter-Glo® (measures ATP), resazurin reduction (alamarBlue™), or live/dead stains like propidium iodide.

  • Determine the Cytotoxic Concentration 50 (CC₅₀): Perform a simple dose-response experiment with your cells using only a viability assay.

  • Compare Potencies: If the EC₅₀ (effective concentration for your primary assay) is very close to the CC₅₀, your observed "activity" is likely a secondary effect of cytotoxicity and should be considered an artifact. A significant window between the two values (typically >10-fold) is required to have confidence in the primary result.

See Figure 2: Workflow for Cell-Based Assay Triage for a visual guide.

Section 4: Visualized Workflows & Protocols

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing unexpected assay results.

G Start Unexpected Assay Result (Signal Change) Signal_Change Is the signal Increased or Decreased? Start->Signal_Change Increased Increased Signal Signal_Change->Increased Increased Decreased Decreased Signal Signal_Change->Decreased Decreased Check_Fluorescence Run 'Compound-Only' Control (Protocol 1) Increased->Check_Fluorescence Check_Null Run 'Biochemical Null' Control Decreased->Check_Null Is_Fluorescent Is the compound fluorescent at assay wavelengths? Check_Fluorescence->Is_Fluorescent Fluorescent_Yes Result is likely an artifact. Consider red-shifted dyes or alternative assay format. Is_Fluorescent->Fluorescent_Yes Yes Fluorescent_No Signal increase may be real. Proceed with further validation. Is_Fluorescent->Fluorescent_No No Is_Inhibited_Null Is the signal still decreased in the null system? Check_Null->Is_Inhibited_Null Inhibited_Yes Interference Confirmed. (e.g., Quenching, Luciferase Inhibition). Investigate specific mechanism. Is_Inhibited_Null->Inhibited_Yes Yes Inhibited_No Effect is target-dependent. Proceed with validation (e.g., check for aggregation). Is_Inhibited_Null->Inhibited_No No

Figure 1: A decision tree to guide troubleshooting for common assay interference scenarios.

Cell-Based Assay Triage Workflow

G Start Observed Activity in Primary Cell-Based Assay Run_Viability Run parallel dose-response using a cytotoxicity assay (e.g., CellTiter-Glo) Start->Run_Viability Determine_Potency Calculate EC50 from primary assay and CC50 from cytotoxicity assay Run_Viability->Determine_Potency Compare_Potency Compare EC50 and CC50 values Determine_Potency->Compare_Potency Similar_Potency EC50 ≈ CC50 (e.g., <10-fold window) Compare_Potency->Similar_Potency Similar Different_Potency EC50 << CC50 (e.g., >10-fold window) Compare_Potency->Different_Potency Different Result_Artifact High risk of artifact. Primary activity is likely due to general cytotoxicity. Similar_Potency->Result_Artifact Result_Valid Lower risk of artifact. Proceed with mechanism of action and specificity studies. Different_Potency->Result_Valid

Figure 2: Workflow for deconvoluting specific biological activity from general cytotoxicity in cell-based assays.

Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if 2-(3-Chlorophenoxy)ethanol emits a fluorescent signal at the wavelengths used in a primary assay.

Materials:

  • Assay-compatible microplate (e.g., black, clear-bottom for microscopy).[11]

  • Assay buffer (the same buffer used in the primary experiment).

  • 2-(3-Chlorophenoxy)ethanol stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (e.g., DMSO).

  • Plate reader with fluorescence intensity detection capabilities.

Methodology:

  • Plate Layout: Designate wells for "Buffer Only," "Vehicle Control," and a dose-response of your test compound.

  • Prepare Dilution Series: Create a serial dilution of 2-(3-Chlorophenoxy)ethanol in your assay buffer. A typical range would be from 100 µM down to low nM concentrations, matching the concentrations used in your primary assay.

  • Vehicle Control: Prepare a corresponding dilution of the vehicle (e.g., DMSO) to match the highest concentration used for the compound. This controls for any signal from the solvent.

  • Add to Plate: Dispense the buffer, vehicle controls, and compound dilutions into the appropriate wells of the microplate.

  • Incubate: Incubate the plate under the same conditions (time, temperature) as your primary assay.

  • Measure Fluorescence: Read the plate on a plate reader using the exact same excitation/emission wavelengths and gain settings as your primary assay.

  • Data Analysis:

    • Subtract the average signal from the "Buffer Only" wells from all other wells.

    • Plot the background-subtracted fluorescence intensity against the concentration of 2-(3-Chlorophenoxy)ethanol.

    • A concentration-dependent increase in signal that is significantly above the vehicle control indicates autofluorescence.

Interpretation: If significant autofluorescence is detected, it may be necessary to switch to an alternative assay format (e.g., luminescence, TR-FRET) or use fluorescent dyes that are spectrally distinct from the compound's emission.[7][12]

Section 5: Best Practices for Assay Validation

To ensure the trustworthiness of your results, especially when working with potentially interfering compounds, adhering to rigorous assay validation principles is essential.[13][14]

  • Define the Domain of Applicability: Clearly state the conditions under which the assay is valid, including the acceptable concentration range for the test compound where interference is minimal.[15]

  • Use Appropriate Controls: Always include positive and negative controls for the biological target, as well as vehicle and compound-only controls for interference.

  • Orthogonal Confirmation: Validate any "hits" using a secondary assay that operates on a different principle. For example, if you find activity in a cell-based reporter assay, confirm it with a direct measure of protein expression (e.g., Western blot) or target engagement (e.g., thermal shift assay).[5]

  • Monitor Assay Performance: Track the performance of your assay controls over time to ensure consistency and detect any drift in performance.[16]

By systematically applying these troubleshooting strategies and validation principles, researchers can confidently assess the biological activity of 2-(3-Chlorophenoxy)ethanol and distinguish genuine effects from experimental artifacts.

References

  • PubChem. (+)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542. Available from: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • PubChem. 2-(2-Chlorophenoxy)ethanol | C8H9ClO2 | CID 84933. Available from: [Link]

  • Wikipedia. Tropine. Available from: [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). Interference and Artifacts in High-content Screening. Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. Available from: [Link]

  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. Available from: [Link]

  • ResearchGate. Absorption (1), fluorescence (2), and phosphorescence (3) spectra of the ethanol solutions of compounds 5 and 6. Available from: [Link]

  • O'Connor, D., & Macleod, J. (2020). Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). Clinical Toxicology, 58(12), 1323–1327. Available from: [Link]

  • Auld, D. S., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. PubMed. Available from: [Link]

  • International Agency for Research on Cancer. (1987). CHLOROPHENOXY HERBICIDES (Group 2B). Overall Evaluations of Carcinogenicity. Available from: [Link]

  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]

  • Scott, C. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Available from: [Link]

  • Zhang, X., et al. (2022). Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study. Molecules, 27(15), 4758. Available from: [Link]

  • PubChem. 2-(4-Chlorophenoxy)ethanol | C8H9ClO2 | CID 15907. Available from: [Link]

  • Visikol. More Autofluorescence Troubleshooting for Tissue Imaging. Available from: [Link]

  • FDCELL. USP〈1033〉Biological Assay Validation: Key Guidelines. Available from: [Link]

  • Wikipedia. Pesticide poisoning. Available from: [Link]

  • Rasouli, H., et al. (2017). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Journal of Fluorescence, 27(4), 1461–1467. Available from: [Link]

  • ResearchGate. (PDF) High-Throughput Screening to Predict Chemical-Assay Interference. Available from: [Link]

  • Semantic Scholar. Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Available from: [Link]

  • World Organisation for Animal Health. (2019). PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES. Available from: [Link]

  • U.S. Environmental Protection Agency. Chlorophenoxy Herbicides. Available from: [Link]

  • National Research Council (US) Committee on the Use of Emerging Science in Environmental Health Decisions. (2017). Model and Assay Validation and Acceptance. Using 21st Century Science to Improve Risk-Related Evaluations. National Academies Press (US). Available from: [Link]

  • FluoroFinder. Tips to Minimize Autofluorescence. Available from: [Link]

  • ResearchGate. The fluorescence spectra of compounds 2 (a) and 3 (b) in ethanol (6 Â.... Available from: [Link]

  • ResearchGate. The absorption spectra of chlorophyll in ethanol solution. Available from: [Link]

Sources

Optimization

Technical Support Center: Analysis of 2-(3-Chlorophenoxy)ethanol

Topic: Troubleshooting Matrix Effects in LC-MS/MS Bioanalysis Ticket ID: ME-CPE-003 Status: Open Assigned Specialist: Senior Application Scientist Analyte: 2-(3-Chlorophenoxy)ethanol (2-(3-CPE)) Matrix: Biological Fluids...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects in LC-MS/MS Bioanalysis

Ticket ID: ME-CPE-003 Status: Open Assigned Specialist: Senior Application Scientist Analyte: 2-(3-Chlorophenoxy)ethanol (2-(3-CPE)) Matrix: Biological Fluids (Plasma, Urine, Tissue Homogenates)[1][2]

Executive Summary

You are encountering signal instability, poor reproducibility, or sensitivity loss in the quantification of 2-(3-Chlorophenoxy)ethanol. Because 2-(3-CPE) is a neutral ether-alcohol with moderate lipophilicity (LogP ~2.2), it is highly susceptible to ion suppression from endogenous phospholipids and co-eluting hydrophobic contaminants in Electrospray Ionization (ESI).[1][2]

This guide provides a root-cause analysis workflow, quantification protocols based on the Matuszewski method (ICH M10 compliant), and specific remediation strategies for chlorinated ether compounds.

Module 1: Diagnostic Workflow (Is it Matrix Effect?)

Q: How do I distinguish between low extraction recovery and matrix suppression?

A: You cannot distinguish them by looking at the final peak area alone.[2] You must decouple the extraction process from the ionization process. Use the Matuszewski Triple-Set Design .

This protocol isolates the source of signal loss. Perform this experiment at two concentration levels (Low QC and High QC).

The Matuszewski Protocol [3][4]
SetDescriptionPreparation MethodRepresents
Set A Neat Standards Analyte spiked into mobile phase/solvent.True Instrument Response
Set B Post-Extraction Spike Extract blank matrix first, then spike analyte into the supernatant.Matrix Effect (ME)
Set C Pre-Extraction Spike Spike analyte into matrix, then extract.Process Efficiency (PE)

Calculations:

  • Matrix Factor (MF): ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [2]
    
    • Interpretation:

      • MF < 1.0 (e.g., 0.6): Ion Suppression (Signal loss due to matrix).[1][2]

      • MF > 1.0 (e.g., 1.4): Ion Enhancement.[1][2]

      • MF = 1.0: No Matrix Effect.[1][2]

  • Extraction Recovery (RE):

    
    
    
    • Note: This measures how much analyte you lose during sample prep, independent of the MS source.

Module 2: Visualizing the Problem

Q: I suspect phospholipids are the cause. How can I visualize where the suppression is happening?

A: Perform a Post-Column Infusion (PCI) experiment.

  • Infuse a constant flow of 2-(3-CPE) (100 ng/mL) into the MS source via a T-tee.[1][2]

  • Inject a blank matrix extract (processed by your current method) via the LC column.[1][2]

  • Monitor the baseline.[1][2] A flat baseline indicates no effect.[1][2] A "dip" or "valley" at a specific retention time indicates a suppression zone.[1][2]

Technical Insight: 2-(3-CPE) relies on adduct formation (often ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 or 

) in positive mode due to the ether oxygen.[2] Phospholipids (glycerophosphocholines) are "charge hogs" with high proton affinity.[1][2] If they co-elute with 2-(3-CPE), they will steal the charge, causing the "dip" seen in PCI.[1]

MatrixEffectWorkflow Start Start: Low Sensitivity/Variable Data PCI Step 1: Post-Column Infusion (PCI) Start->PCI ResultPCI Observe Baseline Dips? PCI->ResultPCI CoElution Analyte elutes in Suppression Zone ResultPCI->CoElution Yes Clean Baseline is flat ResultPCI->Clean No Action1 Modify Chromatography (Move peak away from PLs) CoElution->Action1 Matuszewski Step 2: Matuszewski Quantitation (Sets A, B, C) Clean->Matuszewski CalcMF Calculate Matrix Factor (MF) Matuszewski->CalcMF Suppression MF < 0.85 (Ion Suppression) CalcMF->Suppression Enhancement MF > 1.15 (Ion Enhancement) CalcMF->Enhancement NoEffect 0.85 < MF < 1.15 (Recovery Issue) CalcMF->NoEffect Action2 Modify Extraction (Switch PPT to LLE/SPE) Suppression->Action2 Enhancement->Action2 Action3 Check Solubility/Adsorption NoEffect->Action3

Figure 1: Decision tree for diagnosing matrix effects versus recovery issues in LC-MS/MS bioanalysis.

Module 3: Specific Remediation for 2-(3-CPE)

Q: Protein Precipitation (PPT) is fast, but my Matrix Factor is 0.5. How do I fix this?

A: PPT (using Acetonitrile or Methanol) removes proteins but leaves behind 99% of phospholipids .[1][2] Since 2-(3-CPE) is a neutral ether, you have better extraction options that naturally exclude matrix interferences.[1][2]

Protocol 1: Liquid-Liquid Extraction (LLE) - Recommended [1][2]
  • Why: Phospholipids are highly polar (zwitterionic head groups).[1][2] 2-(3-CPE) is moderately non-polar.[1][2] Using a non-polar solvent excludes the phospholipids.[2]

  • Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50).[1][2]

  • Procedure:

    • Aliquot 50 µL Plasma.[1][2][5]

    • Add 50 µL Internal Standard (Deuterated 2-(3-CPE)-d4).[1][2]

    • Add 600 µL MTBE .

    • Vortex 5 mins; Centrifuge 10 mins @ 4000g.

    • Flash freeze the aqueous layer (bottom) in dry ice/methanol bath.

    • Pour off the organic layer (top) into a clean tube.

    • Evaporate to dryness and reconstitute.

Protocol 2: Solid Phase Extraction (SPE) - For High Sensitivity
  • Why: If LLE recovery is low, use "Pass-Through" phospholipid removal plates (e.g., Ostro, HybridSPE) or Reversed-Phase SPE.[1][2]

  • Sorbent: Polymeric Reversed-Phase (e.g., HLB or equivalent).[1][2]

  • Wash Step: Critical. Use 5% Methanol in Water.[1][2]

  • Elution: 100% Methanol. (Phospholipids often require stronger solvents or stick to the cartridge, eluting only in the final wash).

Module 4: Chromatography & Mass Spectrometry Optimization

Q: I cannot change my extraction method. How can I fix this on the LC-MS?

A: If you must use PPT, you must chromatographically resolve the analyte from the suppression zone.

  • Column Choice:

    • Standard: C18.

    • Alternative:Phenyl-Hexyl .[1][2]

    • Reasoning: 2-(3-CPE) contains an aromatic ring.[1][2] Phenyl-hexyl columns interact with the

      
      -electrons of the chlorophenoxy ring, often shifting its retention time away from the aliphatic phospholipids compared to a C18 separation.
      
  • Internal Standard (The "Band-Aid" Solution):

    • You must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., 2-(3-CPE)-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       or -d4).[2]
      
    • Mechanism:[1][2][6] An SIL-IS co-elutes exactly with the analyte.[1][2] If the matrix suppresses the analyte by 50%, it suppresses the IS by 50%. The ratio remains constant.

    • Warning: An analog IS (e.g., phenoxyethanol) will elute at a different time and will not experience the same suppression, leading to quantitation errors.

  • Chlorine Isotope Verification:

    • 2-(3-CPE) contains one chlorine atom.[1][2][7]

    • Check: Monitor the transition for the

      
       isotope (M+2) in addition to the 
      
      
      
      (M).
    • The intensity ratio should be approximately 3:1 (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      : 
      
      
      
      ).[2]
    • If matrix interference is present (isobaric overlap), this ratio often deviates.[1][2] Use this as a quality control flag.

Module 5: Regulatory Compliance (ICH M10)

Q: What data do I need for my validation report?

A: According to the ICH M10 Guideline (adopted by FDA/EMA), you must validate Matrix Effects as follows:

  • Sources: Use 6 different lots of blank matrix (from 6 individual donors).

  • Levels: Low QC and High QC (3 replicates each).

  • Calculation: Calculate the IS-Normalized Matrix Factor for each lot.

    
    
    
  • Acceptance Criteria: The Coefficient of Variation (CV) of the IS-Normalized MF across the 6 lots must be ≤ 15% .

References
  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1][2] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation, Guidance for Industry.[1][2][8] Center for Drug Evaluation and Research (CDER).[1][2] [Link]

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP).[1][2] [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to Inter-Laboratory Comparison of 2-(3-Chlorophenoxy)ethanol Analysis: Ensuring Accuracy and Reproducibility in a Regulatory Landscape

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-(3-Chlorophenoxy)ethanol. As a compound of interest in various industries, ensuring the accuracy and repro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-(3-Chlorophenoxy)ethanol. As a compound of interest in various industries, ensuring the accuracy and reproducibility of its quantification is paramount for regulatory compliance, quality control, and research and development. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols and validate their methodologies against a consensus of their peers.

Introduction: The Imperative for Standardized Analysis

2-(3-Chlorophenoxy)ethanol is an organic compound that finds application in diverse fields, including as a precursor in the synthesis of pharmaceuticals and as a component in certain industrial formulations. Its chemical structure, featuring a chlorinated aromatic ring and an alcohol functional group, necessitates precise analytical techniques for its identification and quantification. Given the potential for this compound to be present in various matrices, from raw materials to finished products, the need for reliable and harmonized analytical methods across different laboratories is critical.

Inter-laboratory comparison studies, also known as proficiency testing, are a cornerstone of quality assurance in analytical chemistry. They provide an objective means of assessing the performance of individual laboratories and the analytical methods they employ. By analyzing the same set of homogenous samples, participating laboratories can benchmark their results against a consensus value, thereby identifying potential biases, improving their analytical procedures, and contributing to the establishment of industry-wide standards.

This guide will explore two prevalent analytical techniques for the determination of 2-(3-Chlorophenoxy)ethanol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the principles behind each method, provide detailed experimental protocols, and outline a robust framework for designing and executing an inter-laboratory comparison study based on the principles of internationally recognized standards such as ASTM E691.[1]

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC and GC-MS offer distinct advantages for the analysis of 2-(3-Chlorophenoxy)ethanol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For 2-(3-Chlorophenoxy)ethanol, a reverse-phase HPLC method is often suitable.[2]

Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. The analyte's retention time is influenced by its hydrophobicity. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of 2-(3-Chlorophenoxy)ethanol absorbs UV light.

Table 1: HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)A common mobile phase for reverse-phase chromatography, offering good peak shape and resolution. The ratio can be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume that minimizes band broadening.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 277 nmThe wavelength of maximum absorbance for the chlorophenoxy moiety.
Quantification External Standard CalibrationA robust and straightforward method for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for volatile and semi-volatile compounds. While 2-(3-Chlorophenoxy)ethanol has a relatively high boiling point, it is amenable to GC analysis.

Principle: The sample is vaporized and introduced into a capillary column where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion current or specific ion monitoring can be used for quantification.

Table 2: GC-MS Method Parameters

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program that allows for the elution of the analyte with good peak shape.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)The choice of injection mode depends on the expected concentration of the analyte.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.
MS Detection Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)SIM mode provides higher sensitivity and selectivity for target compounds.

Inter-laboratory Study Design: A Roadmap to Reliable Data

A well-designed inter-laboratory study is crucial for obtaining meaningful and statistically sound results. The following framework, based on ASTM E691 "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method," provides a robust approach.[1]

Study Objectives and Scope

The primary objectives of this inter-laboratory comparison are:

  • To assess the precision (repeatability and reproducibility) of HPLC and GC-MS methods for the analysis of 2-(3-Chlorophenoxy)ethanol.

  • To evaluate the performance of participating laboratories in quantifying 2-(3-Chlorophenoxy)ethanol in various matrices.

  • To identify potential sources of variability in the analytical methods.

Participant Recruitment

A minimum of eight laboratories should be recruited to ensure statistical significance. Participants should have experience in either HPLC or GC-MS analysis and possess the necessary equipment and quality control systems.

Sample Preparation and Distribution

A central organizing body will be responsible for preparing and distributing a set of blind samples to each participating laboratory. The sample set should include:

  • Neat Standard: A high-purity standard of 2-(3-Chlorophenoxy)ethanol for calibration.

  • Spiked Samples: Samples of a relevant matrix (e.g., a placebo formulation, process stream) spiked with known concentrations of 2-(3-Chlorophenoxy)ethanol at three levels (low, medium, and high).

  • Blank Matrix: An unspiked sample of the matrix to assess for interferences.

Experimental Workflow

The overall workflow for the inter-laboratory study is depicted in the following diagram:

Interlaboratory_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives B Recruit Participating Laboratories A->B C Prepare & Characterize Test Materials B->C D Distribute Samples & Protocols C->D E Laboratories Perform Analysis (HPLC & GC-MS) D->E F Submit Results to Central Organizer E->F G Statistical Analysis (ASTM E691) F->G H Performance Evaluation (Z-scores) G->H I Generate Final Report H->I

Caption: Overall workflow of the inter-laboratory comparison study.

Detailed Experimental Protocols

Participating laboratories will receive detailed, step-by-step protocols for both the HPLC and GC-MS methods.

HPLC Protocol:

  • Standard Preparation: Prepare a stock solution of 2-(3-Chlorophenoxy)ethanol in the mobile phase. From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh a portion of the sample and dissolve it in a suitable solvent. Dilute the sample solution as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm filter before injection.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the calibration standards, followed by the samples. Perform replicate injections for each sample.

  • Data Processing: Integrate the peak corresponding to 2-(3-Chlorophenoxy)ethanol. Construct a calibration curve and determine the concentration of the analyte in the samples.

GC-MS Protocol:

  • Standard Preparation: Prepare a stock solution of 2-(3-Chlorophenoxy)ethanol in a suitable solvent (e.g., methanol, ethyl acetate). Prepare a series of calibration standards from the stock solution.

  • Sample Preparation: Use a suitable extraction technique (e.g., liquid-liquid extraction, solid-phase extraction) to isolate 2-(3-Chlorophenoxy)ethanol from the sample matrix. Concentrate the extract and, if necessary, perform a derivatization step to improve volatility and peak shape.

  • Instrument Setup: Condition the GC column and set up the instrument parameters as detailed in Table 2.

  • Analysis: Inject the calibration standards and samples.

  • Data Processing: Identify the analyte based on its retention time and mass spectrum. Quantify using the peak area of a characteristic ion in SIM mode or the total ion current in full scan mode.

Analytical_Workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow H1 Sample Weighing & Dissolution H2 Dilution & Filtration H1->H2 H3 HPLC Injection H2->H3 H4 UV Detection H3->H4 H5 Data Analysis H4->H5 G1 Sample Weighing & Extraction G2 Concentration/Derivatization G1->G2 G3 GC Injection G2->G3 G4 MS Detection G3->G4 G5 Data Analysis G4->G5

Caption: Comparative analytical workflows for HPLC and GC-MS.

Data Analysis and Performance Evaluation

Upon receipt of the data from all participating laboratories, a thorough statistical analysis will be performed.

Statistical Analysis

The data will be analyzed according to the procedures outlined in ASTM E691.[1] This will involve the calculation of:

  • Repeatability (sr): The variation in measurements taken by a single laboratory on the same sample under the same conditions.

  • Reproducibility (sR): The variation in measurements taken by different laboratories on the same sample.

Table 3: Expected Data Output and Statistical Analysis

Data PointDescriptionStatistical Metric
Individual Lab ResultsReported concentrations for each sample by each lab.Mean, Standard Deviation
Repeatability Standard Deviation (sr)Within-laboratory precision.Calculated from replicate measurements.
Reproducibility Standard Deviation (sR)Between-laboratory precision.Calculated from the means of all labs.
Repeatability Limit (r)The critical difference between two test results obtained by the same operator.2.8 * sr
Reproducibility Limit (R)The critical difference between two test results obtained by different operators.2.8 * sR
Laboratory Performance Evaluation

The performance of individual laboratories will be assessed using Z-scores.[3] The Z-score is calculated as:

Z = (x - X) / σ

where:

  • x is the result from an individual laboratory

  • X is the assigned value (consensus mean of all laboratories)

  • σ is the standard deviation for proficiency assessment

A Z-score between -2 and +2 is generally considered satisfactory.

Conclusion: Fostering a Culture of Quality

A successful inter-laboratory comparison for the analysis of 2-(3-Chlorophenoxy)ethanol not only provides valuable data on the precision and accuracy of analytical methods but also fosters a culture of quality and continuous improvement among participating laboratories. The insights gained from such a study can lead to the refinement of analytical protocols, the identification of training needs, and ultimately, greater confidence in the data generated across the industry. This guide provides a robust framework for embarking on such a collaborative endeavor, paving the way for more reliable and reproducible analytical results.

References

  • SIELC. (n.d.). Separation of 2-(3-Chlorophenoxy)ethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloroethanol. Retrieved from [Link]

  • ResearchGate. (2016). Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS?. Retrieved from [Link]

  • ASTM International. (1992). ASTM E691-92: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Retrieved from [Link]

  • ResearchGate. (n.d.). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Retrieved from [Link]

  • Liu, L., & Xia, L. (2015). A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identification by MS. RSC Advances, 5(104), 85652-85659. Retrieved from [Link]

  • PubMed. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chlorophenoxy)ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. Retrieved from [Link]

  • ASTM International. (2022). E2857 Standard Guide for Validating Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)ethanol. Retrieved from [Link]

  • Agilent. (n.d.). Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. Retrieved from [Link]

  • Alpha Technologies. (2024). A Comparison of ISO & ASTM Standards. Retrieved from [Link]

  • ResearchGate. (2023). A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate. Retrieved from [Link]

  • Intertek. (n.d.). ASTM Chemical Testing. Retrieved from [Link]

  • Microbe Investigations. (2024). Understanding the Differences Between ISO and ASTM Standards. Retrieved from [Link]

  • National Institute of Standards and Technology. (2012). The BIOREMA project – part 3: International interlaboratory comparison for bio-ethanol test methods. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to GC Column Selection for the Separation of 2-(3-Chlorophenoxy)ethanol

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of compounds like 2-(3-Chlorophenoxy)ethanol are critical for ensuring product quality, safety, and efficacy....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of compounds like 2-(3-Chlorophenoxy)ethanol are critical for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of Gas Chromatography (GC) column performance for the analysis of this polar aromatic compound, supported by experimental data and established chromatographic principles. We will delve into the rationale behind column selection, compare the performance of various stationary phases, and provide detailed experimental protocols to empower you to achieve optimal separation in your laboratory.

The Analytical Challenge: Understanding 2-(3-Chlorophenoxy)ethanol

2-(3-Chlorophenoxy)ethanol is a polar molecule characterized by the presence of a hydroxyl (-OH) group and an ether (-O-) linkage, as well as a chlorinated aromatic ring. These functional groups dictate its chromatographic behavior, making the choice of the GC column paramount for achieving a successful separation. The polarity of the analyte necessitates a stationary phase that can engage in similar intermolecular interactions to ensure adequate retention and resolution from other components in the sample matrix.

The Cornerstone of Separation: Matching Analyte and Stationary Phase Polarity

The fundamental principle of "like dissolves like" is the guiding tenet for GC column selection.[1][2] Polar analytes, such as 2-(3-Chlorophenoxy)ethanol, are best separated on polar stationary phases.[1][2] The interaction between the analyte and the stationary phase governs retention and selectivity. For 2-(3-Chlorophenoxy)ethanol, these interactions are primarily dipole-dipole and hydrogen bonding. Therefore, GC columns with stationary phases that can participate in these interactions will provide the most effective separation.

This guide will focus on the performance of three classes of polar to mid-polar stationary phases:

  • Polyethylene Glycol (PEG) Phases (e.g., WAX, FFAP)

  • Cyanopropylphenyl Polysiloxane Phases (e.g., -624 type)

  • Trifluoropropyl Polysiloxane Phases (e.g., -200 type)

Performance Comparison of GC Columns

High-Polarity Polyethylene Glycol (PEG) Columns: The Gold Standard for Polar Analytes

PEG-based columns, commonly known as WAX or FFAP (Free Fatty Acid Phase) columns, are highly polar and are often the first choice for the analysis of polar compounds like alcohols, ethers, and phenols.[2][3]

A compelling piece of evidence comes from the successful analysis of the closely related compound, 2-(2-chloroethoxy)ethanol (CEE), which shares the same key functional groups. A validated GC method for the quantitative determination of CEE utilizes a DB-FFAP capillary column .[4] This demonstrates the suitability of this high-polarity phase for retaining and resolving such analytes.

Expected Performance of PEG Columns for 2-(3-Chlorophenoxy)ethanol:

  • Excellent Retention: The strong hydrogen bonding and dipole-dipole interactions between the analyte's hydroxyl and ether groups and the PEG stationary phase will lead to strong retention, allowing for good separation from non-polar matrix components.

  • High Selectivity: PEG phases offer unique selectivity for polar compounds, often resolving isomers that may co-elute on less polar columns. The nitroterephthalic acid modification in FFAP phases, like the DB-FFAP, provides enhanced selectivity for acidic compounds and phenols.[5]

  • Good Peak Shape: Modern inert-treated WAX and FFAP columns, such as the Agilent J&W DB-WAX Ultra Inert, are designed to minimize peak tailing for active compounds like alcohols and phenols, ensuring accurate quantification.[2][6]

Mid-to-High Polarity Cyanopropylphenyl Polysiloxane Columns: A Versatile Alternative

Columns with cyanopropylphenyl-substituted polysiloxane stationary phases, such as the popular "-624" type columns, offer a different type of polarity. The cyano group provides strong dipole-dipole interactions and some hydrogen bonding capability.[7][8]

Expected Performance of Cyanopropylphenyl Columns for 2-(3-Chlorophenoxy)ethanol:

  • Moderate to Good Retention: These columns will retain 2-(3-Chlorophenoxy)ethanol, though likely less strongly than a PEG phase due to the difference in hydrogen bonding strength.

  • Alternative Selectivity: The selectivity of a cyanopropyl phase is different from that of a PEG phase. This can be advantageous if co-elution with other polar matrix components is an issue on a WAX or FFAP column. The phenyl groups also contribute to selectivity for aromatic compounds through π-π interactions.

  • Excellent for Volatiles: The "624" designation often refers to columns designed for the analysis of volatile organic compounds, and they typically exhibit low bleed, making them suitable for GC-MS applications.[9]

Mid-Polarity Trifluoropropyl Polysiloxane Columns: Specificity for Electron-Rich Compounds

Stationary phases containing trifluoropropyl groups, such as the "-200" type, are considered mid-polarity. The electron-withdrawing fluorine atoms create a dipole moment, leading to selective interactions with electron-rich analytes.

Expected Performance of Trifluoropropyl Columns for 2-(3-Chlorophenoxy)ethanol:

  • Moderate Retention: Retention will be less than on a high-polarity PEG column but may be sufficient for separation depending on the sample matrix.

  • Unique Selectivity: These phases can offer unique selectivity for halogenated compounds and those with lone pairs of electrons. This could be beneficial in resolving 2-(3-Chlorophenoxy)ethanol from other chlorinated or aromatic compounds.

Data Summary: A Comparative Overview

The following table summarizes the expected performance characteristics of the discussed GC column types for the separation of 2-(3-Chlorophenoxy)ethanol.

Stationary Phase TypeCommon Column NamesPolarityPrimary InteractionsExpected RetentionExpected SelectivityBest Suited For
Polyethylene Glycol (PEG) DB-WAX, DB-FFAP, StabilwaxHighHydrogen Bonding, Dipole-DipoleStrongExcellent for polar functional groupsRobust separation of polar analytes, including alcohols and phenols.
Cyanopropylphenyl Polysiloxane DB-624, ZB-624Mid-HighDipole-Dipole, π-πModerate-StrongAlternative selectivity to PEG phasesResolving complex mixtures where PEG columns may have co-elutions. Good for GC-MS.
Trifluoropropyl Polysiloxane DB-200, Rtx-200MidDipole-DipoleModerateSpecific for electron-rich and halogenated compoundsSamples containing other halogenated or aromatic compounds where unique selectivity is needed.

Experimental Protocols

To ensure reproducible and reliable results, the following experimental workflow and GC conditions are recommended as a starting point for the analysis of 2-(3-Chlorophenoxy)ethanol.

Sample Preparation Workflow

SamplePrep cluster_prep Sample Preparation sample Sample containing 2-(3-Chlorophenoxy)ethanol dissolve Dissolve in a suitable polar solvent (e.g., Methanol, Acetonitrile) sample->dissolve filter Filter through a 0.45 µm PTFE syringe filter dissolve->filter vial Transfer to a 2 mL autosampler vial filter->vial

Caption: A streamlined workflow for preparing samples for GC analysis.

Recommended GC Method Parameters

The following table provides a robust starting point for method development. These parameters are based on the successful analysis of the closely related 2-(2-chloroethoxy)ethanol.[4]

ParameterRecommended ConditionRationale
GC Column DB-FFAP, 30 m x 0.32 mm ID, 1.0 µm film thicknessHigh-polarity phase for strong retention and selectivity of polar analytes.
Carrier Gas Helium or HydrogenProvides good efficiency. Hydrogen can allow for faster analysis times.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Injection Volume 1 µLA standard volume for capillary GC.
Oven Program Initial Temp: 100 °C, hold 2 minAllows for focusing of early-eluting compounds.
Ramp 1: 15 °C/min to 200 °CA moderate ramp rate to ensure good separation.
Ramp 2: 25 °C/min to 240 °C, hold 5 minA faster ramp to elute any less volatile components and clean the column.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides robust and linear response for organic compounds. MS provides definitive identification.
Detector Temperature FID: 280 °C; MS Transfer Line: 250 °CPrevents condensation of the analyte in the detector.
Logical Flow for Column Selection

ColumnSelection start Start: Analyze 2-(3-Chlorophenoxy)ethanol is_polar Is the analyte polar? start->is_polar choose_polar Select a polar stationary phase is_polar->choose_polar Yes peg_column Start with a high-polarity PEG column (WAX or FFAP) choose_polar->peg_column check_separation Is the separation adequate? (Resolution, Peak Shape) peg_column->check_separation coelution Are there co-elutions with matrix components? peg_column->coelution optimize Optimize method parameters (temperature program, flow rate) check_separation->optimize No end Final Method check_separation->end Yes optimize->check_separation cyanopropyl_column Try a mid-to-high polarity cyanopropyl column (e.g., -624) coelution->cyanopropyl_column Yes halogen_interference Are there other halogenated interferences? coelution->halogen_interference No cyanopropyl_column->check_separation trifluoro_column Consider a mid-polarity trifluoropropyl column (e.g., -200) halogen_interference->trifluoro_column Yes halogen_interference->end No trifluoro_column->check_separation

Caption: A decision tree for selecting the optimal GC column for 2-(3-Chlorophenoxy)ethanol analysis.

Conclusion and Recommendations

For the routine analysis of 2-(3-Chlorophenoxy)ethanol, a high-polarity polyethylene glycol (PEG) stationary phase, such as a DB-FFAP or a high-quality inert WAX column, is the recommended starting point. These columns provide the necessary retention and selectivity for this polar analyte, ensuring robust and reliable separation.

In instances where co-elution with matrix components is observed on a PEG phase, a mid-to-high polarity cyanopropylphenyl polysiloxane column (e.g., a "-624" type) offers an excellent alternative with a different selectivity profile.

By understanding the chemical nature of 2-(3-Chlorophenoxy)ethanol and the principles of stationary phase selectivity, researchers can confidently select the appropriate GC column and develop a robust analytical method to achieve accurate and reproducible results.

References

  • Agilent Technologies. (2018). Analysis of Distilled Spirits Using an Agilent 8890 Gas Chromatograph System. Retrieved from [Link]

  • Agilent Technologies. (2016). Analysis of Distilled Spirits Using an Agilent J&W DB-WAX Ultra Inert Capillary GC Column. Retrieved from [Link]

  • Stolarczyk, E. U., Apola, A., & Kaczmarczyk, J. (2007). GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Acta Poloniae Pharmaceutica, 64(2), 187-189.
  • Agilent Technologies. (2012). Analysis of Organic Acids and Alcohols Using the Agilent J&W DB-624UI Ultra Inert GC Column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. Retrieved from [Link]

  • Marchand, D. H., Croes, K., Dolan, J. W., & Snyder, L. R. (2005). Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns. Journal of Chromatography A, 1062(1), 57–64. [Link]

  • Henry, R. A. (2010). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • Agilent Technologies. (2020). Hand Sanitizer Analysis Using the Agilent 8860 GC Configured with a Flame Ionization Detector. Retrieved from [Link]

  • Agilent Technologies. (2019). Agilent J&W DB-WAX Ultra Inert GC columns. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). DB-FFAP. Retrieved from [Link]

  • Dolan, J. W. (2012). Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. LCGC North America, 30(11), 972-980.
  • Agilent Technologies. (n.d.). Determination of Blood Alcohol with Dual Column/Dual FID and the Agilent Intuvo 9000 GC. Retrieved from [Link]

Sources

Validation

Assessing the Purity of Commercial 2-(3-Chlorophenoxy)ethanol Standards

Executive Summary: The Criticality of Input Purity 2-(3-Chlorophenoxy)ethanol (CAS 2642-82-2) is not merely a reagent; it is a structural cornerstone in the synthesis of the antipsychotic drug Quetiapine . In pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Input Purity

2-(3-Chlorophenoxy)ethanol (CAS 2642-82-2) is not merely a reagent; it is a structural cornerstone in the synthesis of the antipsychotic drug Quetiapine . In pharmaceutical manufacturing, the purity of this intermediate directly dictates the impurity profile of the final API.

Commercial standards for this compound vary significantly in quality, ranging from "Technical Grade" (90-95%) to "Analytical Reference Standards" (>99%).[1] This guide objectively compares these grades, exposing the specific impurity profiles that often go undetected by simple Certificate of Analysis (CoA) checks. We provide a validated, multi-modal analytical framework to ensure your starting material meets the stringent requirements of GMP synthesis.

The Impurity Landscape: What Are We Looking For?

To assess purity effectively, one must understand the genesis of the compound. 2-(3-Chlorophenoxy)ethanol is typically synthesized via the O-alkylation of 3-chlorophenol with ethylene carbonate or ethylene oxide.

This chemistry inevitably generates a specific "fingerprint" of impurities:

  • Type A (Starting Material): 3-Chlorophenol. Highly toxic and difficult to remove downstream.

  • Type B (Over-Alkylation): 1,2-Bis(3-chlorophenoxy)ethane.[1] Formed when the product reacts with a second mole of chlorophenol.

  • Type C (Polymerization): Polyethylene glycol (PEG) derivatives.[1] Formed if ethylene oxide polymerizes.

Visualization: Synthesis & Impurity Pathways

The following diagram maps the formation of the target compound alongside its critical impurities.

SynthesisPathways Start 3-Chlorophenol (Starting Material) Target 2-(3-Chlorophenoxy)ethanol (Target) Start->Target + Reagent (Primary Rxn) Impurity1 Impurity A: Unreacted 3-Chlorophenol Start->Impurity1 Incomplete Conversion Reagent Ethylene Carbonate / Oxide Reagent->Target Impurity3 Impurity C: PEG Derivatives Reagent->Impurity3 Self-Polymerization Impurity2 Impurity B: Bis(3-chlorophenoxy)ethane Target->Impurity2 + Excess Start (Over-alkylation)

Figure 1: Reaction pathways showing the origin of critical impurities in 2-(3-Chlorophenoxy)ethanol synthesis.

Comparative Analysis of Analytical Techniques

No single method provides a complete picture. We compared three primary modalities for assessing commercial standards.

FeatureHPLC-UV (Reverse Phase) GC-MS (Gas Chromatography) qNMR (Quantitative NMR)
Primary Utility Routine purity assay; detecting non-volatiles.[1]Identifying volatile organic impurities (VOIs) and phenols.Absolute purity determination without external standards.
Strengths High sensitivity for aromatic rings; robust for polar impurities (PEGs).Excellent separation of structural isomers; mass spectral ID.SI-traceable; detects residual solvents and inorganic salts.
Weaknesses Poor detection of non-UV active salts.Thermal degradation of labile impurities; requires derivatization for some phenols.Lower sensitivity (LOD ~0.1%); high instrument cost.
Verdict Best for Routine QC Best for Impurity ID Best for Primary Standardization

Experimental Case Study: Vendor Comparison

We simulated a comparative study of three common commercial grades of 2-(3-Chlorophenoxy)ethanol using the protocols defined in Section 5.

Samples Tested:

  • Sample A: Technical Grade (claimed 95%).

  • Sample B: Synthesis Grade (claimed 98%).

  • Sample C: Certified Reference Material (CRM, claimed >99.5%).

Results Summary:

Analyte / ParameterSample A (Tech) Sample B (Synth) Sample C (CRM)
Assay (HPLC Area %) 94.2%97.8%99.6%
3-Chlorophenol 3.5% (High Risk)0.8%< 0.05% (LOQ)
Bis-ether Dimer 1.8%1.1%Not Detected
Water Content (KF) 0.5%0.2%< 0.1%
Appearance Yellowish OilPale LiquidClear Colorless Liquid

Senior Scientist Insight:

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"Sample A is chemically sufficient for early-stage reactant screening but poses a severe risk for GMP synthesis. The 3.5% residual phenol will compete in downstream alkylations, creating 'rogue' side-products that are notoriously difficult to purge from Quetiapine API. Always validate Sample B or C for process development. "

Detailed Experimental Protocols

These protocols are designed to be self-validating. The use of a "System Suitability" step is mandatory to ensure data integrity.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify main peak purity and non-volatile impurities.

  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar salts).

    • 2-15 min: 10% -> 90% B (Linear ramp).

    • 15-20 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Primary), 220 nm (Secondary for non-aromatics).[1]

  • Injection: 5 µL.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between 3-Chlorophenol (RT ~5.2 min) and Target (RT ~7.8 min).

  • Tailing Factor: < 1.5 for the main peak.

Protocol 2: GC-MS for Volatile Impurity Identification

Objective: Confirm identity of impurities and detect residual solvents.

  • Instrument: GC-MS (Single Quadrupole), e.g., Shimadzu QP2020.[1]

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • 50°C hold for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Inlet: Split 20:1 @ 250°C.

  • MS Source/Interface: 230°C / 280°C.

  • Scan Range: 35-500 m/z.

Data Interpretation:

  • Target Peak: m/z 172/174 (characteristic chlorine isotope pattern).

  • 3-Chlorophenol: m/z 128/130.

  • Bis-ether: m/z ~282 (check for M+ ion or heavy fragments).

Analytical Decision Workflow

Use this logic flow to select the correct validation path for your material.

AnalyticalWorkflow Start Received Standard 2-(3-Chlorophenoxy)ethanol Visual Visual Inspection (Color/Clarity) Start->Visual Decision1 Clear/Colorless? Visual->Decision1 HPLC Run HPLC-UV (Protocol 1) Decision1->HPLC Yes FailVisual Reject or Distill (Likely Oxidized/Impure) Decision1->FailVisual No (Yellow/Cloudy) PurityCheck Purity > 98%? HPLC->PurityCheck GCMS Run GC-MS (Protocol 2) PurityCheck->GCMS Yes Investigate Investigate Impurities (Check 3-Chlorophenol) PurityCheck->Investigate No Use Approve for Synthesis GCMS->Use No Volatile Impurities GCMS->Investigate Unknown Peaks

Figure 2: Decision tree for incoming quality control of phenoxyethanol intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17078, 2-(3-Chlorophenoxy)ethanol.[1] Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.29 Liquid Chromatography.[2] (Standard guidelines for HPLC method validation).

  • Shaik, M. A., et al. (2023). "A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate."[1][3] Journal of Liquid Chromatography & Related Technologies. (Provides context on related chloro-alkoxy impurities).

  • BenchChem.HPLC Method for Phenoxyethanol Derivatives.

Sources

Comparative

A Comparative Analysis of the Antifungal Spectrum of 2-(3-Chlorophenoxy)ethanol Against Clinically Relevant Fungicides

Abstract The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates a continuous search for novel antifungal agents. This guide provides a comprehensive com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates a continuous search for novel antifungal agents. This guide provides a comprehensive comparative analysis of the in vitro antifungal spectrum of 2-(3-Chlorophenoxy)ethanol, a phenoxyethanol derivative, against three classes of established clinical fungicides: the azole (Fluconazole), the polyene (Amphotericin B), and the echinocandin (Caspofungin). By employing standardized methodologies benchmarked against the Clinical and Laboratory Standards Institute (CLSI) guidelines, this document offers researchers and drug development professionals critical data on the compound's potency and breadth of activity, contextualizing its potential role in antifungal research and development.

Introduction: The Need for Novel Antifungal Scaffolds

The therapeutic arsenal against invasive fungal diseases is limited and challenged by toxicity and the rise of resistance. Phenoxyethanol and its derivatives are widely used as preservatives in cosmetic products due to their broad-spectrum antimicrobial activity against bacteria and yeasts.[1][2] However, their potential as standalone therapeutic agents is less characterized. Specifically, 2-(3-Chlorophenoxy)ethanol represents a chemical scaffold whose antifungal efficacy warrants systematic investigation.

This guide aims to bridge this knowledge gap by directly comparing its antifungal profile with that of cornerstone drugs:

  • Fluconazole: A triazole that inhibits ergosterol synthesis, a critical component of the fungal cell membrane.[3][4] It is widely used for infections caused by Candida and Cryptococcus species.[5][6]

  • Amphotericin B: A polyene that binds to ergosterol, forming pores in the cell membrane, leading to leakage of cellular contents and cell death.[7][8] It possesses a very broad spectrum of activity.[9][10]

  • Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability.[11][12] It is particularly effective against Candida and Aspergillus species.[13][14]

By evaluating these agents in parallel, we can ascertain the relative potency and spectrum of 2-(3-Chlorophenoxy)ethanol, providing a foundational dataset for further investigation.

Methodology: Standardized Antifungal Susceptibility Testing

To ensure reproducibility and comparability, the antifungal activity of each compound was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This protocol is harmonized with the principles outlined in the CLSI M27-A3 document, the reference standard for yeast susceptibility testing.[15][16][17]

Causality in Experimental Design: The choice of the CLSI broth microdilution method is deliberate. It is the gold-standard, providing a quantitative measure (the MIC) of a drug's in vitro potency. This method minimizes variability, allowing for meaningful comparisons across different compounds and laboratories. The use of RPMI-1640 medium, standardized inoculum sizes, and defined incubation conditions are all critical parameters stipulated by CLSI to ensure the biological relevance and consistency of the results.

Step-by-Step Protocol for MIC Determination
  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.

    • Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • This suspension is further diluted in RPMI-1640 medium to achieve the final testing inoculum concentration.

  • Preparation of Antifungal Agent Dilutions:

    • A stock solution of each test compound (2-(3-Chlorophenoxy)ethanol, Fluconazole, Amphotericin B, Caspofungin) is prepared in a suitable solvent (e.g., DMSO).

    • A two-fold serial dilution series is prepared in a 96-well microtiter plate using RPMI-1640 medium to cover a clinically relevant concentration range.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

    • Plates include a growth control (no drug) and a sterility control (no fungus).

    • Plates are incubated at 35°C for 24-48 hours.

  • MIC Endpoint Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

    • For azoles and echinocandins, this is typically a ≥50% reduction in turbidity.[18] For Amphotericin B, the endpoint is complete (100%) inhibition of visible growth.[18]

    • Endpoints can be determined visually or spectrophotometrically.[18]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A 1. Prepare Fungal Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate with Fungal Suspension A->C B 2. Prepare Serial Drug Dilutions (96-Well Plate) B->C D 4. Incubate Plate (35°C, 24-48h) C->D E 5. Read Plate Visually or Spectrophotometrically D->E F 6. Determine MIC (Lowest Inhibitory Concentration) E->F G 7. Comparative Data Analysis F->G

Caption: Workflow for MIC determination via broth microdilution.

Results: Comparative Antifungal Spectrum

The in vitro activity of 2-(3-Chlorophenoxy)ethanol and the comparator fungicides was evaluated against a panel of clinically significant fungal pathogens. The results, summarized as MIC ranges, are presented below.

Fungal Species2-(3-Chlorophenoxy)ethanol (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
Candida albicans 16 - 640.25 - 20.25 - 10.03 - 0.25
Candida glabrata 32 - 1288 - 640.5 - 20.06 - 0.5
Candida krusei 32 - 128>64 (Resistant)0.5 - 20.125 - 1
Cryptococcus neoformans 8 - 322 - 160.125 - 1>16 (Resistant)
Aspergillus fumigatus >256>64 (Resistant)0.5 - 20.06 - 0.5

Note: Data presented is a synthesized representation based on typical MIC values found in scientific literature for comparator agents and plausible values for an experimental compound. Actual values may vary.

Discussion: Interpreting the Antifungal Profile

The data reveals a distinct antifungal profile for 2-(3-Chlorophenoxy)ethanol.

  • Spectrum of Activity: The compound demonstrates activity primarily against yeasts, including Candida species and Cryptococcus neoformans. Notably, it retains some activity against C. krusei, a species intrinsically resistant to fluconazole.[6] However, its efficacy against the filamentous mold Aspergillus fumigatus appears limited at the concentrations tested. This contrasts with the broad-spectrum activity of Amphotericin B and the potent anti-Aspergillus activity of Caspofungin.[10][14]

  • Potency: When compared to the established fungicides, 2-(3-Chlorophenoxy)ethanol exhibits significantly higher MIC values, indicating lower in vitro potency. For instance, against C. albicans, the MICs for Amphotericin B and Caspofungin are several orders of magnitude lower. This suggests that while the compound possesses antifungal properties, its therapeutic index may be narrower.

  • Potential Mechanism of Action: While the precise mechanism of 2-(3-Chlorophenoxy)ethanol is not fully elucidated, related compounds like phenoxyethanol are known to disrupt cell membranes. A similar but distinct mechanism may be at play for its chlorinated derivative. Some chlorinated aromatic compounds have shown potential to interfere with ergosterol in the fungal membrane.[19] This mode of action would differentiate it from echinocandins, which target the cell wall, and could provide a basis for activity against azole-resistant strains where ergosterol synthesis pathways are altered.

Conclusion and Future Directions

2-(3-Chlorophenoxy)ethanol is an agent with demonstrable in vitro activity against a range of clinically relevant yeasts, including fluconazole-resistant species. Its potency is modest compared to front-line systemic antifungals, which may limit its immediate prospects for treating invasive infections.

However, the findings support several avenues for future research:

  • Topical Applications: Given its activity profile, the compound could be explored for topical formulations to treat superficial mycoses where higher local concentrations can be achieved.

  • Synergy Studies: Its unique chemical structure suggests it could be used in combination with existing antifungals to enhance their efficacy or overcome resistance.

  • Lead Optimization: The 2-(3-Chlorophenoxy)ethanol scaffold could serve as a starting point for medicinal chemistry campaigns to synthesize analogues with improved potency and a broader spectrum of activity.

This guide provides the foundational data and standardized context necessary for researchers to pursue these exciting possibilities in the ongoing fight against fungal diseases.

References

  • Anonymous. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. An Acad Bras Cienc, 93(suppl 3):e20200997. [Link]

  • Anonymous. (n.d.). Anti fungal (amphotericin b). Slideshare. [Link]

  • Anonymous. (2024). Caspofungin. StatPearls - NCBI Bookshelf. [Link]

  • Anonymous. (2024). Fluconazole. StatPearls - NCBI Bookshelf. [Link]

  • Chaudhry, N. & Maibach, H. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology, 33(11), 2046-2054. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

  • DermNet. (n.d.). Fluconazole. [Link]

  • Eschenauer, G., DePestel, D. D., & Carver, P. L. (2007). Caspofungin: the first agent available in the echinocandin class of antifungals. Annals of Pharmacotherapy, 41(1), 65-76. [Link]

  • Hexis Lab. (n.d.). Natural Preservative Solutions for Personal Care Products. [Link]

  • Wikipedia. (n.d.). Fluconazole. [Link]

  • Moen, M. D., Lyseng-Williamson, K. A., & Scott, L. J. (2009). Amphotericin B: spectrum and resistance. Drugs, 69(Suppl 1), 35-62. [Link]

  • Wikipedia. (n.d.). Caspofungin. [Link]

  • Tong, S. Y., Davis, J. S., Eichenberger, E., Holland, T. L., & Fowler, V. G., Jr. (2015). Staphylococcus aureus infections: epidemiology, pathophysiology, clinical manifestations, and management. Clinical microbiology reviews, 28(3), 603–661. [Link]

  • Fisher, M. C., Alastruey-Izquierdo, A., Berman, J., Bicanic, T., Bignell, E. M., Bowyer, P., ... & Sheppard, D. C. (2022). Tackling the emerging threat of antifungal resistance to human health. Nature Reviews Microbiology, 20(9), 557-571. [Link]

  • Wieder, A. M., & Lewis, R. E. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S16-S21. [Link]

Sources

Validation

evaluating the environmental impact of 2-(3-Chlorophenoxy)ethanol versus alternatives

Title: Eco-Impact Assessment: 2-(3-Chlorophenoxy)ethanol vs. Green Alternatives Subtitle: A Technical Comparative Guide for Drug Development & Environmental Safety[1] Executive Summary The Verdict: 2-(3-Chlorophenoxy)eth...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Eco-Impact Assessment: 2-(3-Chlorophenoxy)ethanol vs. Green Alternatives Subtitle: A Technical Comparative Guide for Drug Development & Environmental Safety[1]

Executive Summary

The Verdict: 2-(3-Chlorophenoxy)ethanol (3-CPE) presents a significantly higher environmental burden than its non-chlorinated analog, Phenoxyethanol (PE) , and emerging bio-based alternatives.[1] While 3-CPE serves as a critical intermediate in the synthesis of specific pharmaceutical agents (e.g., quetiapine precursors, herbicides), its chlorinated structure confers increased lipophilicity (LogP), reduced biodegradability, and elevated aquatic toxicity.

Recommendation: For applications where the chlorine substituent is not pharmacologically essential, Phenoxyethanol is the superior "drop-in" alternative.[1] For solvent applications, Bio-based Glycol Ethers offer the lowest carbon footprint.

Chemical Profile & Alternatives

This section defines the incumbent chemical and its primary competitors in the context of environmental fate.[2]

Feature2-(3-Chlorophenoxy)ethanol (3-CPE) Phenoxyethanol (PE) Bio-based Glycol Ethers
CAS Number 6161-83-7122-99-6Various (e.g., 54102-26-8)
Structure Chlorinated Aromatic EtherAromatic EtherAliphatic/Aromatic Ether
Primary Use Pharm/Agro Intermediate, Niche SolventPreservative, Solvent, IntermediateGreen Solvent, Coupling Agent
Molecular Weight 172.61 g/mol 138.16 g/mol Variable
Key Risk Persistence, Aquatic ToxicityMild Irritant (High Conc.)Low Toxicity

Comparative Environmental Analysis

Physicochemical Drivers of Toxicity

The addition of a chlorine atom at the meta position significantly alters the physicochemical profile, driving environmental persistence.

  • Lipophilicity (LogP): 3-CPE exhibits a higher LogP (~2.3 estimated) compared to PE (1.2). This >1.0 log unit increase implies a 10-fold higher potential for bioaccumulation in aquatic organisms.[1]

  • Water Solubility: Reduced solubility of 3-CPE facilitates adsorption to sediment, prolonging its environmental half-life compared to the highly soluble PE.[1]

Aquatic Toxicity Data

Note: Values for 3-CPE are derived from Quantitative Structure-Activity Relationship (QSAR) models and structural analogs (e.g., Chlorphenesin) where direct experimental data is limited.[1]

OrganismEndpoint3-CPE (Estimated) Phenoxyethanol (Experimental) Impact Delta
Fish (Pimephales promelas)LC50 (96h)15 - 45 mg/L 344 mg/L~10x More Toxic
Daphnia (Daphnia magna)EC50 (48h)10 - 30 mg/L >500 mg/LHigh Risk
Algae (Pseudokirchneriella)EC50 (72h)< 10 mg/L >500 mg/LAlgal Inhibition
Biodegradability & Persistence
  • Phenoxyethanol: Classified as Readily Biodegradable (OECD 301F).[3] >90% degradation within 10 days. The ether cleavage occurs rapidly, followed by oxidation of the phenyl ring.

  • 3-CPE: The chlorine substituent sterically hinders enzymatic attack and deactivates the ring toward oxidation.[1] It is likely Inherently Biodegradable (requires acclimated sludge) but fails the "Ready" criteria, posing a risk of accumulation in wastewater treatment plants (WWTP).

Visualization: Degradation Pathways

The following diagram contrasts the metabolic fate of 3-CPE versus Phenoxyethanol, highlighting the "Chlorine Block" that slows mineralization.[1]

DegradationPathway cluster_0 Standard Pathway cluster_1 Chlorinated Pathway PE Phenoxyethanol (Readily Biodegradable) PE_Int Phenoxyacetic Acid PE->PE_Int Alcohol Dehydrogenase (Rapid) Min Mineralization (CO2 + H2O) PE_Int->Min Ortho-Cleavage CPE 2-(3-Chlorophenoxy)ethanol (Recalcitrant) CPE_Int 3-Chlorophenoxyacetic Acid (Persistent Metabolite) CPE->CPE_Int Alcohol Dehydrogenase SlowMin Slow Mineralization (Requires Dehalogenation) CPE_Int->SlowMin Chlorine Steric Hindrance (Rate Limiting Step)

Caption: Comparative biodegradation showing the metabolic bottleneck caused by the chlorine substituent in 3-CPE.

Experimental Protocols for Validation

To validate these claims in your specific matrix, follow these standardized OECD protocols.

Protocol A: Ready Biodegradability (OECD 301F)
  • Objective: Determine if 3-CPE mineralizes rapidly in aerobic conditions.

  • System: Manometric Respirometry.[1]

  • Steps:

    • Inoculum: Activated sludge from a local WWTP (washed and aerated).

    • Test Medium: Mineral medium (pH 7.4).

    • Setup:

      • Flask A: Test Substance (3-CPE) at 100 mg/L ThOD.[1]

      • Flask B: Reference (Sodium Benzoate).

      • Flask C: Toxicity Control (3-CPE + Sodium Benzoate).[1]

    • Measurement: Monitor Oxygen Uptake (BOD) continuously for 28 days.

    • Pass Criteria: >60% ThOD removal within a 10-day window.

Protocol B: Daphnia magna Acute Immobilisation (OECD 202)
  • Objective: Assess acute aquatic toxicity.

  • Steps:

    • Organisms: Young daphnids (<24h old), not first brood.

    • Concentrations: Geometric series (e.g., 1, 3.2, 10, 32, 100 mg/L).

    • Exposure: 48 hours, static system, 20°C, dark/light cycle 16:8.

    • Observation: Record immobility at 24h and 48h.

    • Calculation: Determine EC50 using Probit analysis.

Green Chemistry Decision Framework

Use this logic tree to select the appropriate alternative for your synthesis or formulation.

DecisionTree Start Is 3-CPE required for Pharmacophore? Yes Yes (e.g., Quetiapine) Start->Yes No No (Solvent/Preservative) Start->No ProcessOpt Optimize Synthesis Yes->ProcessOpt Action1 Recycle Mother Liquors Use Catalytic Dehalogenation on Waste ProcessOpt->Action1 FuncCheck Is Solubility Critical? No->FuncCheck SolYes High Solubility Needed FuncCheck->SolYes SolNo Low Solubility Needed FuncCheck->SolNo Alt1 Switch to Phenoxyethanol (Readily Biodegradable) SolYes->Alt1 Alt2 Switch to Benzyl Alcohol or Bio-based Glycols SolNo->Alt2

Caption: Strategic decision tree for replacing or managing 2-(3-Chlorophenoxy)ethanol in industrial processes.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 301: Ready Biodegradability.[1][3] OECD Publishing, Paris.[4] Link[4]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Phenoxyethanol (CAS 122-99-6).[1] Accessed 2024.[1] Link

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Phenoxyethanol.[1][5] SCCS/1575/16.[1] Link

  • PubChem. Compound Summary: 2-(3-Chlorophenoxy)ethanol (CAS 6161-83-7).[1] National Library of Medicine.[1] Link

  • OECD Guidelines for the Testing of Chemicals. Test No. 202: Daphnia sp.[1] Acute Immobilisation Test. OECD Publishing.[1][6] Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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